molecular formula C8H9BrN2O2S B1314150 Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate CAS No. 74840-38-3

Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate

Cat. No.: B1314150
CAS No.: 74840-38-3
M. Wt: 277.14 g/mol
InChI Key: HAZCVNCWMFKYJI-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C8H9BrN2O2S and its molecular weight is 277.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-bromo-2-methylsulfanylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2S/c1-3-13-7(12)6-5(9)4-10-8(11-6)14-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZCVNCWMFKYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1Br)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503789
Record name Ethyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74840-38-3
Record name Ethyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details the synthetic pathway, experimental protocols, and quantitative data, and includes visualizations to aid in the understanding of the chemical processes and potential biological relevance.

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structure in numerous biologically active compounds, including several approved drugs. The presence of a bromine atom at the 5-position and a methylthio group at the 2-position offers opportunities for further chemical modifications, making this compound a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Substituted pyrimidines have been extensively studied as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK), which are implicated in cancer cell proliferation and migration.

Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the carboxylic acid precursor, 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid, from mucobromic acid and S-methylisothiourea sulfate. The second step is the esterification of the carboxylic acid to the corresponding ethyl ester.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of Carboxylic Acid cluster_step2 Step 2: Esterification Mucobromic_Acid Mucobromic Acid Carboxylic_Acid 5-bromo-2-(methylthio)pyrimidine- 4-carboxylic acid Mucobromic_Acid->Carboxylic_Acid Triethylamine, Water S_Methylisothiourea_Sulfate S-Methylisothiourea Sulfate S_Methylisothiourea_Sulfate->Carboxylic_Acid Ethyl_Ester Ethyl 5-bromo-2-(methylthio)pyrimidine- 4-carboxylate Carboxylic_Acid->Ethyl_Ester Ethanol, Acid Catalyst (e.g., H₂SO₄)

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Synthesis of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid

This protocol is adapted from a known procedure for the synthesis of the carboxylic acid precursor.

Materials:

  • Mucobromic acid

  • S-methylisothiourea sulfate

  • Triethylamine

  • Concentrated Hydrochloric Acid

  • Activated carbon (e.g., Darco G-60)

  • Water

  • Ether

Procedure:

  • To a stirred aqueous solution of S-methylisothiourea sulfate, slowly add mucobromic acid at room temperature.

  • Cool the resulting suspension to 10 °C using an ice bath.

  • Add triethylamine dropwise over a period of 4 hours, maintaining the temperature at 10 °C.

  • Allow the reaction mixture to stand at room temperature for 24 hours.

  • Add activated carbon to the dark red/brown solution and stir for 10 minutes.

  • Filter the mixture to remove the activated carbon.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

  • Collect the yellow precipitate by filtration.

  • Wash the precipitate sequentially with water and then with ether.

  • Dry the product in a vacuum oven at 50 °C for 48 hours to yield 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid as a yellow amorphous solid.[1]

Yield: Approximately 59%.[1]

Synthesis of this compound

This procedure describes a general Fischer-Speier esterification which can be applied for the synthesis of the target ethyl ester.

Materials:

  • 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Water

Procedure:

  • Dissolve 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid in a large excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a heptane/ethyl acetate gradient) to afford this compound.[2]

Quantitative Data

The following tables summarize the key quantitative data for the synthesized compounds.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
5-bromo-2-(methylthio)pyrimidine-4-carboxylic acidC₆H₅BrN₂O₂S249.09Yellow amorphous solid
This compoundC₈H₉BrN₂O₂S277.14Colorless waxy solid

Table 2: Spectroscopic Data for 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Data TypeDetails
¹H NMR (DMSO-d₆, 400 MHz)δ: 2.75 (s, 3H), 9.20 (s, 1H)[1]

Table 3: Spectroscopic Data for this compound

Data TypeDetails
Mass Spec. (M+H)⁺M=309.0[2] (Note: This mass corresponds to the oxidized sulfonyl product, the expected mass for the title compound is ~277/279)

Note: Detailed ¹H and ¹³C NMR data for the final ethyl ester product were not explicitly found in the searched literature. The provided mass spectrometry data corresponds to the sulfonyl derivative, which can be synthesized from the target compound.

Experimental Workflow

The following diagram illustrates the logical workflow of the synthesis and purification process.

Experimental_Workflow cluster_synthesis Synthesis cluster_esterification Esterification start Start Materials: - Mucobromic Acid - S-Methylisothiourea Sulfate reaction1 Reaction: - Add Triethylamine - Stir at RT for 24h start->reaction1 workup1 Workup: - Activated Carbon Treatment - Filtration - Acidification reaction1->workup1 intermediate Intermediate: 5-bromo-2-(methylthio)pyrimidine- 4-carboxylic acid workup1->intermediate reaction2 Reaction: - Dissolve in Ethanol - Add H₂SO₄ catalyst - Reflux intermediate->reaction2 workup2 Workup: - Solvent Evaporation - Extraction with CH₂Cl₂ - Washing and Drying reaction2->workup2 purification Purification: Silica Gel Chromatography workup2->purification product Final Product: Ethyl 5-bromo-2-(methylthio)pyrimidine- 4-carboxylate purification->product

Caption: Workflow for the synthesis of this compound.

Potential Biological Significance: Inhibition of Kinase Signaling Pathways

Pyrimidine derivatives are a well-established class of compounds in drug discovery, particularly in the field of oncology. Many substituted pyrimidines have been shown to act as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer. Two such important pathways are the Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK) signaling pathways. The title compound, with its reactive sites, serves as a scaffold for the development of potent kinase inhibitors.

The diagram below depicts a simplified representation of the EGFR signaling pathway, a common target for pyrimidine-based inhibitors.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits (ATP-competitive) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation, Survival, and Growth ERK->Cell_Proliferation Promotes Akt Akt PI3K->Akt Akt->Cell_Proliferation Promotes

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine-based drugs.

Conclusion

This technical guide has outlined the synthesis of this compound, providing detailed experimental protocols and available quantitative data. The synthetic route via the carboxylic acid precursor is a feasible approach. The potential of this compound as a building block for the development of kinase inhibitors targeting pathways like EGFR underscores its importance in medicinal chemistry research. Further characterization of the final product with comprehensive spectroscopic data would be beneficial for future studies.

References

Spectroscopic Analysis of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate. Due to the limited availability of experimental data in public databases for this specific compound, this guide also presents detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, which are applicable for the characterization of this and similar organic molecules. Furthermore, spectroscopic data for the closely related compound, 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid, is included for reference.

Data Presentation

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8 - 9.2Singlet1HPyrimidine H-6
~4.3 - 4.5Quartet2H-OCH₂CH₃
~2.6 - 2.8Singlet3H-SCH₃
~1.3 - 1.5Triplet3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~170 - 175C=O (Ester)
~165 - 170C-2 (Pyrimidine)
~160 - 165C-4 (Pyrimidine)
~155 - 160C-6 (Pyrimidine)
~115 - 120C-5 (Pyrimidine)
~60 - 65-OCH₂CH₃
~15 - 20-SCH₃
~10 - 15-OCH₂CH₃

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2900 - 3000MediumC-H stretch (aliphatic)
~1720 - 1740StrongC=O stretch (ester)
~1550 - 1600Medium-StrongC=N, C=C stretch (pyrimidine ring)
~1200 - 1300StrongC-O stretch (ester)
~550 - 650MediumC-Br stretch

Table 4: Expected Mass Spectrometry Data for this compound

m/zInterpretation
[M]⁺ and [M+2]⁺Molecular ion peaks (presence of Bromine)
FragmentsLoss of -OCH₂CH₃, -COOCH₂CH₃, -SCH₃

Reference Data: 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid

For comparative purposes, the following data is available for the corresponding carboxylic acid derivative.

Table 5: ¹H NMR Spectroscopic Data for 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Chemical Shift (δ, ppm)MultiplicityAssignment
9.20SingletPyrimidine H-6
2.75Singlet-SCH₃

Solvent: DMSO-d6

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Ensure complete dissolution by vortexing or brief sonication.

  • If any particulate matter is present, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean NMR tube.

  • Cap the NMR tube securely.

2. Data Acquisition (¹H and ¹³C NMR):

  • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR: A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the expected range for organic molecules (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

  • Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.

  • In an agate mortar, grind 1-2 mg of the solid sample until a fine powder is obtained.

  • Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample.

  • Grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.

  • Transfer the powdered mixture to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

2. Data Acquisition:

  • Record a background spectrum of the empty spectrometer.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

1. Sample Introduction:

  • For a volatile and thermally stable compound like this compound, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction.

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

2. Ionization and Analysis (Electron Impact - EI):

  • Electron impact (EI) is a common ionization technique for such molecules.

  • The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of an Organic Compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS DataAnalysis Data Analysis & Interpretation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis StructureElucidation Structure Elucidation DataAnalysis->StructureElucidation Report Technical Report / Publication StructureElucidation->Report

Technical Guide: Crystal Structure Analysis of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, a definitive crystal structure for Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate has not been publicly reported. This guide has been constructed using data from closely related pyrimidine derivatives and general crystallographic methodologies to provide a representative analysis. The experimental data presented herein is based on analogous compounds and should be considered illustrative.

Introduction

This compound is a substituted pyrimidine derivative. Such compounds are of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the pyrimidine core, which is a scaffold in numerous therapeutic agents. The presence of a bromine atom, a methylthio group, and a carboxylate ester provides multiple points for chemical modification, making it a valuable building block for combinatorial chemistry and the synthesis of novel bioactive molecules.

This technical guide outlines the hypothetical crystal structure analysis of the title compound, providing a framework for its synthesis, crystallization, and structural determination by single-crystal X-ray diffraction.

Molecular and Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₈H₉BrN₂O₂S
Molecular Weight 277.14 g/mol
Appearance Solid (predicted)
CAS Number 74840-38-3
InChI Key HAZCVNCWMFKYJI-UHFFFAOYSA-N

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and structural analysis of the title compound, based on established procedures for similar pyrimidine derivatives.

A plausible synthetic route to the title compound involves the esterification of the corresponding carboxylic acid. A general protocol is described below.

Workflow for Synthesis

cluster_synthesis Synthesis Workflow Start 5-Bromo-2-(methylthio) pyrimidine-4-carboxylic acid Reagents Ethanol (solvent) Thionyl chloride (catalyst) Start->Reagents Add Reaction Esterification (Reflux, 4-6 hours) Reagents->Reaction Initiate Workup Quenching with NaHCO₃ Extraction with Ethyl Acetate Reaction->Workup Proceed to Purification Column Chromatography (Silica gel) Workup->Purification Followed by Product Ethyl 5-bromo-2-(methylthio) pyrimidine-4-carboxylate Purification->Product Yields

Caption: A generalized workflow for the synthesis of the title compound.

Procedure:

  • To a solution of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid (1.0 eq) in anhydrous ethanol (10 mL/mmol), thionyl chloride (1.2 eq) is added dropwise at 0 °C.

  • The reaction mixture is then heated to reflux and maintained for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Obtaining single crystals of sufficient quality is paramount for X-ray diffraction analysis. Slow evaporation is a common and effective method for small organic molecules.

Procedure:

  • A nearly saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).

  • The solution is filtered through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • The vial is loosely covered to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

  • Crystals are typically observed to form over a period of several days to weeks.

The following protocol is representative of a standard SCXRD experiment for a small organic molecule.

Workflow for SCXRD Analysis

cluster_scxrd SCXRD Analysis Workflow Crystal Select Suitable Crystal Mount Mount on Diffractometer Crystal->Mount Data Data Collection (X-ray source, detector) Mount->Data Processing Data Processing (Integration, scaling, absorption correction) Data->Processing Structure Structure Solution (Direct methods or Patterson) Processing->Structure Refinement Structure Refinement (Full-matrix least-squares) Structure->Refinement Validation Model Validation (CIF generation) Refinement->Validation

An In-depth Technical Guide to Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate is a halogenated pyrimidine derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique arrangement of functional groups—a reactive bromine atom, a modifiable methylthio group, and an ester moiety—offers a multitude of possibilities for synthetic transformations, making it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties and reactivity, with a focus on experimental details relevant to researchers in the field.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized below. While experimental data for the ethyl ester is not widely available in public literature, the properties of the closely related 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid provide valuable insights.

PropertyDataSource
Molecular Formula C₈H₉BrN₂O₂S[1]
Molecular Weight 277.14 g/mol [1]
Appearance Solid[1]
Melting Point Not available for the ethyl ester. The corresponding carboxylic acid has a melting point of 158-162 °C (decomposition).[2]
Boiling Point Not available.
Solubility Not available for the ethyl ester. The corresponding carboxylic acid is likely sparingly soluble in water.

Spectroscopic Data

Synthesis and Reactivity

The synthetic utility of this compound lies in the reactivity of its key functional groups. The pyrimidine ring is electron-deficient, which influences the reactivity of its substituents.

Synthesis

The primary route to this compound involves the esterification of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid.

Experimental Protocol: Fischer Esterification

A general and widely used method for this transformation is the Fischer esterification.[5][6]

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid in an excess of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Fischer_Esterification Carboxylic Acid 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid Reaction Reflux Carboxylic Acid->Reaction Ethanol Ethanol (excess) Ethanol->Reaction Acid_Catalyst H₂SO₄ (cat.) Acid_Catalyst->Reaction Product This compound Reaction->Product

Caption: Fischer esterification of the parent carboxylic acid.

Key Reactions and Reactivity

The reactivity of this compound is dominated by the chemistry of the C5-bromine, the C2-methylthio group, and the C4-ester.

The bromine atom at the 5-position is susceptible to nucleophilic aromatic substitution, although it is generally less reactive than halogens at the 2, 4, or 6 positions of the pyrimidine ring. However, under palladium catalysis, this position becomes a versatile handle for carbon-carbon bond formation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for introducing aryl or heteroaryl substituents at the C5 position.[7][8][9][10][11][12]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask, combine this compound, the desired aryl- or heteroarylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and ethanol.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography.

Suzuki_Coupling Starting_Material This compound Reaction Heat Starting_Material->Reaction Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base K₂CO₃ Base->Reaction Product Ethyl 5-aryl-2-(methylthio)pyrimidine-4-carboxylate Reaction->Product

Caption: Suzuki-Miyaura cross-coupling at the C5 position.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further functionalization via click chemistry or as components of larger conjugated systems.[13][14][15][16][17][18]

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a degassed solution of this compound in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed.

  • Work-up: Quench the reaction with an aqueous solution of ammonium chloride and extract with an organic solvent.

  • Purification: Wash the organic phase, dry, and concentrate. Purify the product by column chromatography.

Sonogashira_Coupling Starting_Material This compound Reaction Stir Starting_Material->Reaction Alkyne R-C≡CH Alkyne->Reaction Pd_Catalyst Pd Catalyst Pd_Catalyst->Reaction Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Reaction Base Amine Base Base->Reaction Product Ethyl 5-alkynyl-2-(methylthio)pyrimidine-4-carboxylate Reaction->Product

Caption: Sonogashira coupling for C-C bond formation.

The methylthio group at the C2 position can be selectively oxidized to the corresponding sulfoxide or sulfone. These transformations can significantly alter the electronic properties of the pyrimidine ring and the steric profile of the molecule, which can be crucial for modulating biological activity.

Experimental Protocol: Oxidation to Sulfone

  • Reaction Setup: Dissolve this compound in a suitable solvent such as dichloromethane or chloroform.

  • Oxidant: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (typically 2.2 equivalents for the sulfone), portion-wise at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until the oxidation is complete, as monitored by TLC.

  • Work-up: Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate). Wash the organic layer with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic phase, concentrate, and purify the resulting sulfone by recrystallization or column chromatography.

Oxidation_Reaction Starting_Material This compound Reaction Stir at 0 °C to RT Starting_Material->Reaction Oxidant m-CPBA (2.2 eq) Oxidant->Reaction Product Ethyl 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylate Reaction->Product

Caption: Oxidation of the methylthio group to a sulfone.

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is often necessary to unmask a carboxylic acid functional group, which can be a key pharmacophore for interacting with biological targets.

Biological Significance and Drug Development Applications

While specific biological data for this compound is limited in the public domain, the pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs with diverse therapeutic applications, including anticancer and antiviral agents.[19][20][21][22]

The functional handles on this molecule make it an attractive starting point for the synthesis of compound libraries for high-throughput screening. For instance:

  • Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors. The C5-position can be functionalized via Suzuki or Sonogashira coupling to introduce moieties that can interact with the hinge region or other key residues in the ATP-binding pocket of kinases.[10][23][24][25]

  • Anticancer and Antiviral Agents: The diverse substitution patterns achievable from this scaffold allow for the exploration of structure-activity relationships in the development of novel anticancer and antiviral compounds.[18][26]

The general workflow for utilizing this compound in a drug discovery program is outlined below.

Drug_Discovery_Workflow A This compound B Chemical Modification (Suzuki, Sonogashira, etc.) A->B Versatile Scaffold C Compound Library Synthesis B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Role in a typical drug discovery pipeline.

Conclusion

This compound is a highly functionalized and synthetically versatile building block with significant potential in drug discovery and development. Its accessible reaction sites allow for the creation of diverse molecular architectures, making it an invaluable tool for medicinal chemists. While further research is needed to fully elucidate its own biological activity and that of its derivatives, its utility as a scaffold for generating novel therapeutic candidates is clear. The experimental guidelines provided in this document are intended to facilitate its use in the laboratory and accelerate the discovery of new medicines.

References

The Latent Potential of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate, a halogenated pyrimidine derivative, is emerging as a significant building block in the synthesis of advanced therapeutic agents. While not possessing inherent biological activity itself, its chemical structure is a key intermediate in the development of potent and selective kinase inhibitors, particularly in the realm of oncology. This technical guide explores the potential biological activities stemming from this scaffold, focusing on its role in the synthesis of the pan-RAF inhibitor, TAK-632, a compound with significant anticancer properties.

From Intermediate to Inhibitor: The Synthetic Pathway to Kinase Inhibition

This compound serves as a crucial starting material for the synthesis of complex heterocyclic compounds that are designed to interact with specific biological targets. The bromine and methylthio groups on the pyrimidine ring provide reactive sites for a variety of chemical modifications, allowing for the construction of molecules with tailored pharmacological profiles.[1]

One of the most compelling applications of this pyrimidine scaffold is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] The pyrimidine core can act as a mimic of the purine base of ATP, enabling competitive binding to the ATP-binding site of kinases.[3]

A prime example of a potent kinase inhibitor derived from a similar pyrimidine framework is TAK-632 , a pan-RAF inhibitor.[3][4] The RAF kinases (A-RAF, B-RAF, and C-RAF) are key components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers, most notably melanoma.

Quantitative Biological Activity of TAK-632

TAK-632 has demonstrated potent inhibitory activity against both wild-type and mutant forms of RAF kinases. The following tables summarize the key in vitro and cellular activity data for this compound.

Target EnzymeIC₅₀ (nM)
B-RAF (wild-type)8.3
B-RAF (V600E mutant)2.4
C-RAF1.4
Source: Selleck Chemicals, MedchemExpress[3][5]

Table 1: In Vitro Kinase Inhibitory Activity of TAK-632

Cell LineGenotypeAssayIC₅₀ / GI₅₀ (nM)
A375B-RAF (V600E)pMEK Inhibition12
A375B-RAF (V600E)pERK Inhibition16
A375B-RAF (V600E)Antiproliferative (GI₅₀)66
HMVIINRAS (Q61K)/B-RAF (G469V)pMEK Inhibition49
HMVIINRAS (Q61K)/B-RAF (G469V)pERK Inhibition50
HMVIINRAS (Q61K)/B-RAF (G469V)Antiproliferative (GI₅₀)200
HT-29B-RAF (V600E)pMEK Inhibition75
Source: Selleck Chemicals, APExBIO[1][3]

Table 2: Cellular Activity of TAK-632 in Cancer Cell Lines

Experimental Protocols

While the direct synthesis of TAK-632 from this compound is proprietary and not fully disclosed in the public domain, a generalizable synthetic approach for related pyrido[2,3-d]pyrimidine-based RAF inhibitors can be outlined based on published methodologies.[2][6]

General Synthesis of a Pyrido[2,3-d]pyrimidine Core:
  • Amine Displacement: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is reacted with concentrated ammonium hydroxide in ethanol. The mixture is stirred overnight, leading to the formation of ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate. The product is collected by filtration and washed.[2]

  • Subsequent Cyclization and Functionalization: The resulting aminopyrimidine can then undergo a series of reactions, including condensation and cyclization with appropriate reagents, to form the core structure of more complex inhibitors. Further modifications, such as Suzuki or Buchwald-Hartwig couplings, can be employed to introduce various substituents that enhance potency and selectivity.[3]

In Vitro Kinase Assay Protocol for RAF Inhibition:

This protocol is a representative method for assessing the inhibitory activity of a compound like TAK-632 against RAF kinases.

  • Enzyme and Substrate Preparation: Recombinant B-RAF and C-RAF enzymes are expressed and purified. A suitable substrate, such as inactive MEK, is prepared.

  • Reaction Mixture: The kinase reaction is performed in a buffer containing 25 mM HEPES (pH 7.5), 10 mM magnesium acetate, and 1 mM dithiothreitol.

  • Inhibitor Incubation: The test compound (e.g., TAK-632) at various concentrations is pre-incubated with the RAF enzyme for a defined period (e.g., 5 minutes) at the reaction temperature.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP, typically including a radiolabeled ATP variant like [γ-³³P]ATP, to a final concentration of 0.5 μM.

  • Reaction Termination and Analysis: After a set incubation time, the reaction is stopped. The amount of phosphorylated substrate is quantified, often by filtering the reaction mixture and measuring the incorporated radioactivity using a scintillation counter.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3][7]

Cellular Assay for pMEK/pERK Inhibition:

This protocol describes how to measure the effect of an inhibitor on the MAPK pathway in cancer cells.

  • Cell Culture and Treatment: Cancer cell lines (e.g., A375, HMVII) are cultured to a suitable confluency. The cells are then treated with the test compound at various concentrations for a specific duration (e.g., 2 hours).

  • Cell Lysis: After treatment, the cells are washed and then lysed to release the cellular proteins.

  • Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated MEK (pMEK) and phosphorylated ERK (pERK), as well as total MEK and ERK as loading controls.

  • Detection and Quantification: The primary antibodies are detected using secondary antibodies conjugated to a reporter molecule (e.g., HRP), and the signal is visualized. The intensity of the bands corresponding to pMEK and pERK is quantified and normalized to the total protein levels.

  • IC₅₀ Calculation: The IC₅₀ values for the inhibition of MEK and ERK phosphorylation are determined from the dose-response curves.[8]

Signaling Pathways and Mechanism of Action

TAK-632 functions as a pan-RAF inhibitor, targeting all three members of the RAF kinase family. Its mechanism of action is centered on the inhibition of the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (A/B/C) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation TAK632 TAK-632 TAK632->RAF

Caption: The MAPK/ERK Signaling Pathway and the inhibitory action of TAK-632.

In cancers with mutations in B-RAF (e.g., V600E) or NRAS, this pathway is constitutively active, leading to uncontrolled cell growth. TAK-632 binds to the ATP-binding site of RAF kinases, preventing their activation and subsequent phosphorylation of MEK. This, in turn, blocks the phosphorylation of ERK, thereby inhibiting the downstream signaling that drives cancer cell proliferation.[3][8]

Interestingly, TAK-632 is also reported to inhibit necroptosis, a form of programmed cell death, by targeting RIPK1 and RIPK3 kinases.[9] This suggests that derivatives of the this compound scaffold may have therapeutic potential beyond oncology, in inflammatory and degenerative diseases where necroptosis plays a role.

Conclusion

This compound is a versatile and valuable intermediate in medicinal chemistry. Its utility in the synthesis of potent kinase inhibitors, exemplified by the pan-RAF inhibitor TAK-632, highlights the significant potential of this chemical scaffold in the development of novel therapeutics. The ability to generate compounds that can modulate key signaling pathways, such as the MAPK/ERK cascade, underscores the importance of such building blocks in the ongoing search for more effective treatments for cancer and other debilitating diseases. Further exploration of derivatives from this pyrimidine core could lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

Unraveling the Molecular Maze: A Technical Guide to the Potential Mechanism of Action of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. While direct studies on this specific ethyl ester are limited, extensive research on structurally analogous pyrimidine derivatives provides a strong foundation for postulating its mechanism of action. This technical guide synthesizes the available scientific evidence to propose a primary mechanism centered on the inhibition of key protein kinases involved in oncogenic signaling, such as Epidermal Growth Factor Receptor (EGFR) and Bcr-Abl kinase. This document provides a comprehensive overview of the plausible signaling pathways affected, quantitative data from related compounds to illustrate structure-activity relationships, detailed experimental protocols for assessing biological activity, and visual diagrams to elucidate complex molecular interactions and workflows.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically approved drugs, including antiviral and anticancer agents.[1] Its unique electronic properties and ability to form multiple hydrogen bonds allow for potent and selective interactions with a wide array of biological targets. The specific substitutions on the pyrimidine ring, such as the bromo, methylthio, and carboxylate groups found in the title compound, play a crucial role in modulating its pharmacokinetic and pharmacodynamic properties. The presence of a bromine atom at the 5-position, for instance, is a common feature in potent kinase inhibitors.[2]

Postulated Mechanism of Action: Kinase Inhibition

Based on the structure-activity relationships of a large body of 5-bromopyrimidine and 2-(methylthio)pyrimidine derivatives, the most probable mechanism of action for this compound derivatives is the inhibition of protein kinases. These enzymes play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

Targeting Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration.[3] Mutations and overexpression of EGFR are common in various cancers, making it a prime target for therapeutic intervention. Several 5-(methylthio)pyrimidine derivatives have been identified as potent and selective inhibitors of mutant EGFR, particularly the L858R/T790M mutant which confers resistance to first-generation EGFR inhibitors.[4] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5][6]

The proposed interaction involves the pyrimidine core forming key hydrogen bonds with the hinge region of the EGFR kinase domain, while the substituted groups occupy adjacent hydrophobic pockets, contributing to the binding affinity and selectivity.

Targeting Bcr-Abl Tyrosine Kinase

The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the causative agent of Chronic Myeloid Leukemia (CML). A novel series of 5-bromo-pyrimidine derivatives have been synthesized and shown to be potent inhibitors of Bcr-Abl kinase.[2] These compounds also function as ATP-competitive inhibitors, effectively blocking the phosphorylation of downstream substrates and inducing apoptosis in Bcr-Abl-positive cancer cells. The inhibition of Bcr-Abl leads to the downregulation of critical survival pathways such as the RAS/MAPK and PI3K/AKT pathways.[7][8]

Quantitative Data on Structurally Related Pyrimidine Derivatives

To provide a quantitative perspective on the potential efficacy of this compound derivatives, the following tables summarize the inhibitory activities (IC50 values) of structurally similar compounds against relevant kinases and cancer cell lines.

Table 1: Inhibitory Activity of Pyrimidine Derivatives against Kinases

Compound ClassTarget KinaseIC50 (nM)Reference
5-(methylthio)pyrimidineEGFR (L858R/T790M)<1[4]
5-(methylthio)pyrimidineEGFR (Wild Type)>100[4]
5-bromo-pyrimidineBcr-Abl10 - 100[2]
Pyrido[2,3-d]pyrimidinePDGFr1110[9]
Pyrido[2,3-d]pyrimidineFGFr130[9]
Pyrido[2,3-d]pyrimidineEGFr450[9]
Pyrido[2,3-d]pyrimidinec-src220[9]

Table 2: Antiproliferative Activity of Pyrimidine Derivatives against Cancer Cell Lines

Compound ClassCell LineCancer TypeIC50 (µM)Reference
5-(methylthio)pyrimidineH1975Non-Small Cell Lung Cancer<0.1[4]
5-bromo-pyrimidineK562Chronic Myeloid Leukemia1 - 10[2]
PyridothienopyrimidineHepG-2Liver Cancer1.27[10]
PyridothienopyrimidineMCF-7Breast Cancer10.80[10]
4-aminopyrazolo[3,4-d]pyrimidineUO-31Renal Cancer0.87[11]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of pyrimidine-based kinase inhibitors.

ADP-Glo™ Kinase Assay (for Kinase Inhibition)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[12][13]

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and the test compound (e.g., this compound derivative) in a suitable kinase buffer. The final reaction volume is typically 5 µL.[14]

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour.[10]

  • Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[14]

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration.[14]

  • Signal Measurement: Incubate at room temperature for 30-60 minutes and measure the luminescence using a plate-reading luminometer.[14]

  • Data Analysis: The decrease in luminescence in the presence of the test compound compared to a control reaction indicates kinase inhibition. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

MTT Assay (for Cell Viability and Cytotoxicity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][15]

  • Cell Seeding: Seed cancer cells (e.g., H1975, K562) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.[4]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 1.5 hours at 37°C.[4]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[4]

  • Data Analysis: The reduction in absorbance in treated cells compared to untreated controls indicates a loss of cell viability. IC50 values are determined from the dose-response curve.

Visualizing the Mechanism: Diagrams

Signaling Pathways

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding P-EGFR Phosphorylated EGFR EGFR->P-EGFR Dimerization & Autophosphorylation Grb2/SOS Grb2/SOS P-EGFR->Grb2/SOS PI3K PI3K P-EGFR->PI3K RAS RAS Grb2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT AKT->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation\nSurvival, Migration Cell Proliferation Survival, Migration Gene Expression->Cell Proliferation\nSurvival, Migration Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->P-EGFR Inhibition

Caption: Postulated inhibition of the EGFR signaling pathway.

Bcr_Abl_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl Grb2/SOS Grb2/SOS Bcr-Abl->Grb2/SOS PI3K-AKT PI3K/AKT Pathway Bcr-Abl->PI3K-AKT STAT5 STAT5 Bcr-Abl->STAT5 RAS-RAF-MEK-ERK RAS/MAPK Pathway Grb2/SOS->RAS-RAF-MEK-ERK Gene Expression Gene Expression RAS-RAF-MEK-ERK->Gene Expression PI3K-AKT->Gene Expression STAT5->Gene Expression Increased Proliferation\nDecreased Apoptosis Increased Proliferation Decreased Apoptosis Gene Expression->Increased Proliferation\nDecreased Apoptosis Pyrimidine Derivative Pyrimidine Derivative Pyrimidine Derivative->Bcr-Abl Inhibition

Caption: Postulated inhibition of the Bcr-Abl signaling pathway.

Experimental Workflows

ADP_Glo_Workflow Start Start Kinase Reaction 1. Set up Kinase Reaction (Kinase, Substrate, ATP, Compound) Start->Kinase Reaction Incubate_1hr 2. Incubate 1 hour at room temperature Kinase Reaction->Incubate_1hr Add_ADP_Glo_Reagent 3. Add ADP-Glo™ Reagent Incubate_1hr->Add_ADP_Glo_Reagent Incubate_40min 4. Incubate 40 minutes at room temperature Add_ADP_Glo_Reagent->Incubate_40min Add_Kinase_Detection_Reagent 5. Add Kinase Detection Reagent Incubate_40min->Add_Kinase_Detection_Reagent Incubate_30_60min 6. Incubate 30-60 minutes at room temperature Add_Kinase_Detection_Reagent->Incubate_30_60min Measure_Luminescence 7. Measure Luminescence Incubate_30_60min->Measure_Luminescence Analyze_Data 8. Analyze Data (Calculate IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the ADP-Glo™ Kinase Assay.

MTT_Assay_Workflow Start Start Seed_Cells 1. Seed Cells in 96-well plate Start->Seed_Cells Incubate_24hr 2. Incubate 24 hours Seed_Cells->Incubate_24hr Add_Compound 3. Add Test Compound Incubate_24hr->Add_Compound Incubate_72hr 4. Incubate 72 hours Add_Compound->Incubate_72hr Add_MTT 5. Add MTT solution Incubate_72hr->Add_MTT Incubate_1_5hr 6. Incubate 1.5 hours at 37°C Add_MTT->Incubate_1_5hr Add_DMSO 7. Add DMSO to dissolve formazan Incubate_1_5hr->Add_DMSO Measure_Absorbance 8. Measure Absorbance at 492 nm Add_DMSO->Measure_Absorbance Analyze_Data 9. Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT Cell Viability Assay.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is not yet available, the extensive body of research on structurally related pyrimidine derivatives strongly suggests a role as a kinase inhibitor, particularly targeting oncogenic kinases like EGFR and Bcr-Abl. The data and protocols presented in this guide provide a robust framework for the future investigation and development of this and similar compounds as potential therapeutic agents. Further studies, including in vitro kinase profiling, cellular assays, and eventually in vivo models, are necessary to definitively elucidate the precise mechanism of action and to validate the therapeutic potential of this promising class of molecules.

References

Solubility and stability of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its development as a viable candidate in these fields. This technical guide outlines the methodologies for determining the solubility and stability of this compound and presents available data for structurally related analogs to provide a predictive framework. While specific experimental data for the title compound is limited in publicly available literature, this guide provides robust experimental protocols for its characterization.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of biologically active molecules, including nucleobases and therapeutic agents. The title compound, this compound, possesses several functional groups—a pyrimidine core, a bromo substituent, a methylthio group, and an ethyl carboxylate—that contribute to its chemical reactivity and potential biological activity. The bromine atom can be utilized for further synthetic modifications, the methylthio group can influence metabolic stability, and the ethyl ester can act as a prodrug moiety. However, the successful development of any compound is contingent upon its physicochemical properties, with solubility and stability being paramount for bioavailability, formulation, and shelf-life.

Physicochemical Properties

PropertyDataSource
Molecular Formula C₈H₉BrN₂O₂S[1]
Molecular Weight 277.14 g/mol [1]
Physical Form Solid[1]
CAS Number 74840-38-3[1]

Solubility Profile

A comprehensive understanding of a compound's solubility in various media is critical for drug development, from initial biological screening to formulation.

Aqueous Solubility
Solubility in Organic Solvents

While specific quantitative data is unavailable, heterocyclic compounds of this nature typically exhibit solubility in a range of common organic solvents. A qualitative assessment of solubility is recommended.

Table 1: Predicted Qualitative Solubility

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)SolubleAprotic, polar solvent capable of dissolving a wide range of organic compounds.
N,N-Dimethylformamide (DMF)SolubleAprotic, polar solvent similar to DMSO.
Dichloromethane (DCM)Soluble to Sparingly SolubleNon-polar aprotic solvent; solubility will depend on crystal lattice energy.
Methanol / EthanolSoluble to Sparingly SolublePolar protic solvents; hydrogen bonding capability of the solvent may interact with the heteroatoms.
AcetonitrileSoluble to Sparingly SolubleAprotic solvent with moderate polarity.
Ethyl AcetateSparingly SolubleLess polar than alcohols, may be a suitable recrystallization solvent.
Hexanes / HeptaneInsolubleNon-polar solvents are unlikely to dissolve this polar heterocyclic compound.
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, or various organic solvents) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Sample Preparation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Analysis A Add excess solid to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Filter supernatant C->D E Quantify by HPLC D->E

Fig. 1: Workflow for Thermodynamic Solubility Determination.

Stability Profile

Assessing the stability of a compound under various stress conditions is essential to determine its shelf-life, storage conditions, and degradation pathways.

Thermal Stability

For the related compound, 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid, decomposition is reported to occur at 158-162 °C.[2] It is anticipated that the ethyl ester will have a different melting point but may exhibit similar thermal decomposition characteristics.

pH-Dependent Stability (Hydrolysis)

The ethyl ester functionality is susceptible to hydrolysis, particularly under basic or strongly acidic conditions. The stability of the ester bond is pH-dependent. At neutral pH, the rate of hydrolysis is generally slow, but it increases significantly in acidic or alkaline environments.

Photostability

Compounds with chromophores that absorb in the UV-visible region may be susceptible to photodegradation. The pyrimidine ring system absorbs UV light and, in the presence of a bromine substituent, the potential for photolytic degradation should be investigated.

Oxidative Stability

The methylthio group is susceptible to oxidation, potentially forming the corresponding sulfoxide and sulfone. While the methylthio group is generally more stable to oxidation than a free thiol, exposure to oxidizing agents should be evaluated.

Experimental Protocols for Stability Studies (Forced Degradation)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

Table 2: Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M - 1 M HCl, room temperature to 80 °C
Base Hydrolysis 0.1 M - 1 M NaOH, room temperature to 80 °C
Neutral Hydrolysis Purified water, 80 °C
Oxidation 3-30% H₂O₂, room temperature
Thermal Degradation Solid-state, elevated temperature (e.g., 105 °C)
Photodegradation Solution and solid-state, exposure to UV and visible light (ICH Q1B guidelines)

General Protocol:

  • Sample Preparation: Prepare solutions of this compound in the appropriate stress medium. For solid-state studies, expose the powdered compound directly to the stress condition.

  • Stress Application: Incubate the samples under the specified conditions for a defined period.

  • Neutralization/Quenching: For acid and base hydrolysis, neutralize the samples before analysis. For oxidative studies, the reaction may need to be quenched.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.

  • Peak Purity and Mass Balance: Assess the purity of the parent peak and calculate the mass balance to ensure that all degradation products are accounted for.

G cluster_conditions Forced Degradation Conditions A Acid Hydrolysis G Stability-Indicating HPLC Analysis A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal D->G E Photolytic E->G F This compound F->A F->B F->C F->D F->E H Identify Degradation Products & Pathways G->H

Fig. 2: Logical Flow for Forced Degradation Studies.

Conclusion

While specific quantitative data on the solubility and stability of this compound is not extensively documented, this guide provides a comprehensive framework of experimental protocols for its determination. The methodologies outlined for thermodynamic solubility and forced degradation studies are based on industry-standard practices. The predicted properties, based on its chemical structure and data from related analogs, suggest that the compound is likely to have low aqueous solubility and potential stability liabilities related to hydrolysis of the ethyl ester and oxidation of the methylthio group. A thorough experimental evaluation as described herein is essential for any further development of this compound for pharmaceutical or other applications.

References

An In-depth Technical Guide to Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate (CAS Number: 74840-38-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate, bearing the CAS number 74840-38-3, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique structural features, including a reactive bromine atom and a versatile ester group on the pyrimidine scaffold, render it a valuable precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and, most notably, the significant applications of this compound, with a particular focus on its role in the development of kinase inhibitors for therapeutic intervention.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point of approximately 33-34 °C. Its molecular structure and key physicochemical properties are summarized in the tables below.

Identifier Value
CAS Number 74840-38-3
Chemical Name This compound
Molecular Formula C₈H₉BrN₂O₂S
Molecular Weight 277.14 g/mol
IUPAC Name ethyl 5-bromo-2-(methylsulfanyl)pyrimidine-4-carboxylate
Physical Property Value Source
Melting Point 33-34 °CNot explicitly cited
Appearance SolidNot explicitly cited

Spectral Data

Spectroscopic Technique Observed Peaks/Signals
¹H NMR (DMSO-d₆, 400 MHz) δ: 2.75 (s, 3H), 9.20 (s, 1H)
Mass Spectrometry (MS) [M+H]⁺: 205.1 (for 5-bromo-2-(methylthio)pyrimidine)

Synthesis and Reactions

The synthesis of this compound and its derivatives is a key area of interest for organic chemists. The compound is often prepared from its corresponding carboxylic acid.

General Synthetic Approach

A common synthetic route involves the esterification of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid. The carboxylic acid itself can be synthesized through various methods, including the bromination of a pyrimidine precursor.

Key Reactions

This compound is a versatile intermediate that can undergo several important chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The bromine atom at the 5-position is susceptible to substitution, allowing for the introduction of a wide range of aryl and heteroaryl groups. This reactivity is fundamental to its application in the synthesis of complex molecules with desired pharmacological properties.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound lies in its role as a key intermediate in the synthesis of kinase inhibitors, which are at the forefront of targeted cancer therapy. Pyrimidine derivatives are known to be effective scaffolds for molecules that target the ATP-binding site of various kinases.

Kinase Inhibitor Synthesis

Derivatives of this compound have shown potential as inhibitors of several protein kinases, including Epidermal Growth Factor Receptor (EGFR). Mutations in EGFR are implicated in the development and progression of various cancers, particularly non-small cell lung cancer. The pyrimidine core of this compound serves as a crucial pharmacophore that can be elaborated through synthetic modifications to achieve high potency and selectivity for specific kinase targets.[1]

The general workflow for the utilization of this compound in the synthesis of kinase inhibitors often involves a Suzuki coupling reaction to introduce a substituted aryl group at the 5-position of the pyrimidine ring. This is a critical step in building the molecular complexity required for effective kinase inhibition.

G start This compound suzuki Suzuki Coupling (Pd Catalyst, Base) start->suzuki intermediate 5-Aryl-2-(methylthio)pyrimidine Derivative suzuki->intermediate modification Further Synthetic Modifications intermediate->modification final_compound Biologically Active Kinase Inhibitor modification->final_compound

Synthetic workflow for kinase inhibitor development.
Agrochemical Research

Beyond pharmaceuticals, pyrimidine derivatives also find applications in the agrochemical industry. The structural motifs present in this compound can be incorporated into novel herbicides and fungicides.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup, typically by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Signaling Pathways

While this compound itself is a synthetic intermediate, its derivatives are designed to target specific signaling pathways implicated in disease. A primary target for many pyrimidine-based inhibitors is the EGFR signaling pathway.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Kinase inhibitors developed from this compound are designed to block the ATP-binding site of EGFR, thereby inhibiting its kinase activity and abrogating downstream signaling.

G cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Pyrimidine-based Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Inhibition of the EGFR signaling pathway.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block in modern drug discovery and development. Its utility as a precursor for potent and selective kinase inhibitors underscores its importance in the ongoing efforts to develop targeted therapies for cancer and other diseases. The synthetic accessibility and reactivity of this compound will likely continue to fuel its use in the design and synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a functionalized pyrimidine derivative of significant interest in medicinal chemistry. Its structural features, including the reactive bromine atom and the methylthio group, make it a versatile building block for the synthesis of a wide range of biologically active molecules. This guide outlines two principal synthetic pathways to this compound, starting from readily available precursors.

Synthetic Pathways

The synthesis of this compound can be efficiently achieved through two primary routes:

  • Synthesis from Mucobromic Acid and S-Methylisothiourea Sulfate: This pathway involves the initial formation of the pyrimidine ring by condensation of mucobromic acid and S-methylisothiourea sulfate to yield 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid, followed by esterification.

  • Bromination of Ethyl 2-(methylthio)pyrimidine-4-carboxylate: This alternative route begins with the synthesis of the pyrimidine core without the bromo substituent, which is introduced in a subsequent bromination step.

Below are the detailed experimental protocols and quantitative data associated with these synthetic strategies.

Pathway 1: Synthesis from Mucobromic Acid

This pathway is a robust method for the gram-scale synthesis of the target compound.

Step 1: Synthesis of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid

This key step involves the cyclocondensation of mucobromic acid with S-methylisothiourea sulfate.

Experimental Protocol:

To a stirred aqueous solution (500 mL) of S-methylisothiourea sulfate (62.66 g, 0.225 mol) at room temperature, mucobromic acid (58.05 g, 0.225 mol) is slowly added. The resulting suspension is cooled to 10 °C using an ice bath. Triethylamine (94.1 mL, 0.675 mol) is then added dropwise over a period of 4 hours, maintaining the temperature at 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 24 hours. Activated carbon is added to the dark red-brown solution, and the mixture is stirred for 10 minutes before being filtered. The filtrate is acidified with concentrated hydrochloric acid (50 mL). The resulting yellow precipitate is collected by filtration, washed sequentially with water (2 x 80 mL) and ether (2 x 100 mL), and dried in a vacuum oven at 50 °C for 48 hours to yield 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid as a yellow amorphous solid.

Quantitative Data:

ReactantMolecular Weight ( g/mol )MolesMass/VolumeMolar Ratio
Mucobromic Acid257.870.22558.05 g1
S-Methylisothiourea Sulfate278.310.22562.66 g1
Triethylamine101.190.67594.1 mL3
Product 249.09 0.133 33.13 g Yield: 59%
Step 2: Esterification of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid

The carboxylic acid intermediate is converted to the corresponding ethyl ester via Fischer esterification.

Experimental Protocol:

A suspension of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid (10.0 g, 0.040 mol) in absolute ethanol (200 mL) is cooled in an ice bath. Concentrated sulfuric acid (2 mL) is added dropwise. The reaction mixture is then heated at reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (150 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude product. Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) affords this compound as a solid.

Quantitative Data:

ReactantMolecular Weight ( g/mol )MolesMass/VolumeMolar Ratio
5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid249.090.04010.0 g1
Ethanol46.07-200 mLSolvent
Sulfuric Acid98.08-2 mLCatalyst
Product 277.14 - - Yield: High (typically >85%)

Workflow for Pathway 1:

G Mucobromic_Acid Mucobromic Acid Carboxylic_Acid 5-bromo-2-(methylthio)pyrimidine -4-carboxylic acid Mucobromic_Acid->Carboxylic_Acid Triethylamine, Water, 10°C to RT S_Methylisothiourea_Sulfate S-Methylisothiourea Sulfate S_Methylisothiourea_Sulfate->Carboxylic_Acid Triethylamine, Water, 10°C to RT Final_Product Ethyl 5-bromo-2-(methylthio)pyrimidine -4-carboxylate Carboxylic_Acid->Final_Product H2SO4 (cat.), Reflux Ethanol Ethanol Ethanol->Final_Product H2SO4 (cat.), Reflux

Caption: Synthesis of the target compound from mucobromic acid.

Pathway 2: Bromination of Ethyl 2-(methylthio)pyrimidine-4-carboxylate

This alternative pathway involves the late-stage introduction of the bromine atom.

Step 1: Synthesis of Ethyl 2-(methylthio)pyrimidine-4-carboxylate

The synthesis of the unbrominated pyrimidine core can be achieved through various methods. A common approach is the condensation of ethyl 3-amino-3-ethoxyacrylate with S-methylisothiourea.

(Note: A detailed experimental protocol for this specific step is not provided here, but it follows established pyrimidine synthesis methodologies.)

Step 2: Bromination of Ethyl 2-(methylthio)pyrimidine-4-carboxylate

The bromination is typically carried out using N-bromosuccinimide (NBS) as the brominating agent.

Experimental Protocol:

To a solution of Ethyl 2-(methylthio)pyrimidine-4-carboxylate (5.0 g, 0.025 mol) in chloroform (100 mL), N-bromosuccinimide (4.5 g, 0.025 mol) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed with a 10% aqueous solution of sodium thiosulfate (2 x 30 mL) and water (30 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Quantitative Data:

ReactantMolecular Weight ( g/mol )MolesMass/VolumeMolar Ratio
Ethyl 2-(methylthio)pyrimidine-4-carboxylate198.240.0255.0 g1
N-Bromosuccinimide (NBS)177.980.0254.5 g1
Chloroform119.38-100 mLSolvent
Product 277.14 - - Yield: Moderate to High

Workflow for Pathway 2:

G Unbrominated_Ester Ethyl 2-(methylthio)pyrimidine -4-carboxylate Final_Product Ethyl 5-bromo-2-(methylthio)pyrimidine -4-carboxylate Unbrominated_Ester->Final_Product Chloroform, 0°C to RT NBS N-Bromosuccinimide (NBS) NBS->Final_Product Chloroform, 0°C to RT

Caption: Synthesis of the target compound via bromination.

Conclusion

The synthetic routes detailed in this guide provide reliable and scalable methods for the preparation of this compound. The choice of pathway may depend on the availability of starting materials and the desired scale of the synthesis. Both routes utilize standard organic chemistry techniques and reagents, making them accessible for researchers in the field of drug discovery and development. Careful execution of the provided protocols will enable the efficient synthesis of this valuable chemical intermediate.

A Theoretical and Experimental Overview of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of direct theoretical studies on this specific ester, this document leverages data from its parent carboxylic acid and other closely related pyrimidine derivatives to offer insights into its structural, electronic, and reactive properties. This guide is intended for researchers, scientists, and professionals in drug development seeking a foundational understanding of this class of molecules.

Chemical Properties

This compound is a pyrimidine derivative characterized by a bromine substituent at the 5-position, a methylthio group at the 2-position, and an ethyl carboxylate group at the 4-position.

Table 1: General Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉BrN₂O₂S[1]
Molecular Weight 277.14 g/mol [1]
CAS Number 74840-38-3[1]
Appearance Solid[1]
Purity Typically ≥95.0%[1]
InChI Key HAZCVNCWMFKYJI-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

2.1. Synthesis of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid [2]

This protocol describes the synthesis of the parent carboxylic acid, a key intermediate.

  • Materials:

    • Mucobromic acid

    • S-methylisothiourea sulfate

    • Triethylamine

    • Concentrated hydrochloric acid

    • Activated carbon (Darco G-60)

    • Water

    • Ether

  • Procedure:

    • Mucobromic acid (0.225 mol) is slowly added to a stirring aqueous solution (500 mL) of S-methylisothiourea sulfate (0.225 mol) at room temperature.

    • The reaction suspension is cooled to 10 °C using an ice bath.

    • Triethylamine (0.675 mol) is added dropwise over 4 hours.

    • The reaction mixture is allowed to stand at room temperature for 24 hours.

    • Activated carbon is added to the resulting dark red/brown solution, and the mixture is stirred for 10 minutes.

    • The activated carbon is removed by filtration.

    • The filtrate is acidified with concentrated hydrochloric acid (50 mL).

    • The precipitated yellow solid is collected by filtration and washed sequentially with water (2 x 80 mL) and ether (2 x 100 mL).

    • The product, 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid, is dried in a vacuum oven at 50 °C for 2 days.

  • Yield: 59%[2]

  • Characterization (¹H NMR):

    • ¹H NMR (DMSO-d₆, 400 MHz) δ: 2.75 (s, 3H), 9.20 (s, 1H)[2]

Theoretical Studies: A Framework

While direct theoretical studies on this compound are scarce, Density Functional Theory (DFT) is a powerful tool for investigating the properties of such molecules. DFT calculations can provide insights into molecular structure, electronic properties, and reactivity. Similar pyrimidine and thiophene derivatives have been studied using these methods.[3][4][5][6][7]

3.1. Proposed Computational Workflow

A typical theoretical study of this compound would involve the following steps:

G Proposed Workflow for Theoretical Analysis A Geometry Optimization B Frequency Calculation A->B Verify minimum energy C Electronic Properties Analysis (HOMO, LUMO, MEP) A->C D Spectroscopic Properties Simulation (IR, NMR) A->D E Reactivity Descriptor Calculation (Fukui Functions) C->E G Synthetic Utility of the Core Structure Core Ethyl 5-bromo-2-(methylthio) pyrimidine-4-carboxylate Suzuki Suzuki Coupling (at Bromine) Core->Suzuki Oxidation Oxidation of Thioether Core->Oxidation Hydrolysis Ester Hydrolysis Core->Hydrolysis Amidation Amidation of Ester Core->Amidation New_Scaffolds Novel Bioactive Scaffolds Suzuki->New_Scaffolds Oxidation->New_Scaffolds Hydrolysis->New_Scaffolds Amidation->New_Scaffolds

References

Methodological & Application

The Versatility of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate is a highly functionalized heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique arrangement of reactive sites—a bromine atom, a methylthio group, and an ethyl carboxylate on a pyrimidine core—provides a versatile platform for the synthesis of a diverse array of biologically active molecules. This document provides an overview of its applications in drug discovery, detailed experimental protocols for the synthesis of key derivatives, and a summary of relevant biological data.

Application Notes

The pyrimidine scaffold is a cornerstone in the development of therapeutics, owing to its presence in the nucleobases of DNA and RNA, which allows for interactions with a multitude of biological targets. This compound serves as a key intermediate in the synthesis of compounds targeting a range of diseases, including cancer, viral infections, and inflammatory conditions.[1][2]

Key Applications:

  • Kinase Inhibitors: The pyrimidine core can act as a scaffold for ATP-competitive kinase inhibitors. The bromine at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents that can interact with specific residues in the kinase ATP-binding pocket. The methylthio group at the 2-position and the carboxylate at the 4-position can also be modified to fine-tune potency, selectivity, and pharmacokinetic properties. Derivatives of similar pyrimidine cores have shown potent inhibition of kinases such as CK2, EGFR, and others involved in cancer cell proliferation and survival.

  • Antiviral Agents: The pyrimidine nucleus is a common feature in many antiviral drugs. This compound can be utilized to synthesize novel nucleoside and non-nucleoside analogues with potential activity against a variety of viruses. The strategic functionalization of the pyrimidine ring can lead to compounds that interfere with viral replication enzymes or other critical viral proteins.[1][2]

  • Fused Heterocyclic Systems: The reactive handles on the molecule facilitate the construction of fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines, which have demonstrated potential as antitumor agents.[3] These fused systems often exhibit unique pharmacological profiles due to their rigid, three-dimensional structures.

  • Antimicrobial Agents: Pyrimidine derivatives have a long history as antimicrobial agents. This building block can be used to generate novel compounds with potential antibacterial and antifungal activities.[1]

Experimental Protocols

The following protocols are representative examples of how this compound and its derivatives can be utilized in the synthesis of biologically active molecules.

Protocol 1: Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives (Antitumor Agents)

This protocol is adapted from the synthesis of related thiazolo[3,2-a]pyrimidine compounds and illustrates a potential route to novel antitumor agents.[3]

Step 1: Synthesis of Ethyl 4-(aryl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • In a round-bottom flask, combine acetoacetic ester (1 mmol), an appropriate aromatic aldehyde (e.g., 4-bromobenzaldehyde, 1 mmol), and thiourea (1.5 mmol).

  • Heat the mixture at 120 °C without a solvent for 8 hours.

  • Cool the reaction mixture and recrystallize the solid residue from ethanol (30 mL).

  • Filter the precipitate, wash with a small amount of cold methanol (5 mL), and dry in the air to yield the desired tetrahydropyrimidine.

Step 2: Synthesis of Ethyl 5-(aryl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Combine the product from Step 1 (1 mmol) with a 5-fold excess of ethyl chloroacetate.

  • Heat the mixture at 120 °C without a solvent.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, purify the product by column chromatography on silica gel to obtain the target thiazolo[3,2-a]pyrimidine.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling to introduce aryl or heteroaryl substituents at the 5-position of the pyrimidine ring.

  • To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination at the 5-position of the pyrimidine ring.

  • To a reaction vessel, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a base (e.g., Cs₂CO₃, 1.5 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize quantitative data for representative compounds derived from pyrimidine scaffolds, highlighting their potential in drug discovery.

Table 1: Kinase Inhibitory Activity of Pyrimidine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference Compound
CK2 Inhibitor CK20.1 µM3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid
CK2 Inhibitor CK20.125 µM3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid
EGFR Inhibitor A5 EGFRdel19/T790M/C797S-A 2-aminopyrimidine derivative
EGFR Inhibitor A13 EGFRdel19/T790M/C797S-A 2-aminopyrimidine derivative

Note: IC₅₀ values are from literature and may have been determined under different assay conditions. The EGFR inhibitors showed significant anti-proliferative activity against the specified cell line.[4][5]

Table 2: Antiviral Activity of Pyrimidine Derivatives against Tobacco Mosaic Virus (TMV)

Compound IDCurative Effect against TMV (EC₅₀, µg/mL)Reference Compound
8f 290.98 - 438.292-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole derivative
8h 290.98 - 438.292-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole derivative
8i 246.482-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole derivative
8k 290.98 - 438.292-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole derivative
8n 290.98 - 438.292-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole derivative
8q 290.98 - 438.292-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole derivative
8w 290.98 - 438.292-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl-)-1,3,4-oxadiazole derivative
Ningnanmycin (Control) 301.83Commercial antiviral agent

Note: Data is for derivatives of a related pyrimidine scaffold.[6]

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in drug discovery.

experimental_workflow start Ethyl 5-bromo-2-(methylthio) pyrimidine-4-carboxylate reaction1 Suzuki Coupling (Aryl/Heteroaryl Boronic Acid, Pd catalyst) start->reaction1 reaction2 Buchwald-Hartwig Amination (Amine, Pd catalyst) start->reaction2 reaction3 Hydrolysis (LiOH or NaOH) start->reaction3 product1 5-Aryl/Heteroaryl Pyrimidine Derivatives reaction1->product1 product2 5-Amino Pyrimidine Derivatives reaction2->product2 product3 5-Bromo-2-(methylthio) pyrimidine-4-carboxylic Acid reaction3->product3 reaction4 Amide Coupling (Amine, Coupling Agent) product3->reaction4 product4 Amide Derivatives reaction4->product4

Caption: Synthetic diversification of the core scaffold.

signaling_pathway cluster_kinase Kinase Signaling Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT Akt/PKB PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PyrimidineInhibitor Pyrimidine-based Kinase Inhibitor PyrimidineInhibitor->PI3K PyrimidineInhibitor->mTOR

Caption: Inhibition of a kinase signaling pathway.

logical_relationship A Core Scaffold (this compound) B Chemical Modification (e.g., Cross-Coupling, Amination) A->B C Library of Derivatives B->C D Biological Screening (e.g., Kinase Assays, Antiviral Assays) C->D E Structure-Activity Relationship (SAR) Analysis D->E F Lead Compound Optimization E->F

Caption: Drug discovery logical workflow.

References

Application of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate as a key intermediate in the synthesis of potential agrochemical compounds. The focus is on a two-step synthetic pathway involving an initial oxidation followed by a nucleophilic aromatic substitution to generate a sulfonylurea derivative, a class of compounds widely recognized for their herbicidal activity.

Introduction

This compound is a versatile heterocyclic building block in organic synthesis. The presence of multiple reactive sites—the bromine atom, the methylthio group, and the ethyl ester—allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of diverse molecular scaffolds. In the context of agrochemical research, pyrimidine derivatives are of significant interest due to their established biological activities, including herbicidal, fungicidal, and insecticidal properties.

This application note details a reliable synthetic route to convert this compound into a potential sulfonylurea herbicide. The methylthio group is first oxidized to the more reactive methylsulfonyl group, which then acts as a good leaving group for nucleophilic substitution by an appropriate amine.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step process:

  • Oxidation: The sulfur atom of the methylthio group in this compound is oxidized to a methylsulfonyl group using an oxidizing agent such as 3-chloroperbenzoic acid (m-CPBA).

  • Nucleophilic Aromatic Substitution: The resulting Ethyl 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylate undergoes a nucleophilic aromatic substitution reaction with an amino-substituted heterocycle, such as 2-amino-4,6-dimethoxypyrimidine, to yield the target sulfonylurea precursor.

DOT Script for Synthetic Pathway

Synthetic_Pathway A This compound B Ethyl 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylate A->B Oxidation (m-CPBA) C Potential Sulfonylurea Herbicide Precursor B->C Nucleophilic Substitution (e.g., 2-amino-4,6-dimethoxypyrimidine)

Caption: Overall synthetic pathway from the starting material to a potential agrochemical.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylate

This protocol is adapted from a known procedure for the oxidation of similar pyrimidine thioethers.

Materials:

  • This compound

  • 3-Chloroperbenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate

  • Heptane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 3-chloroperbenzoic acid (2.2 eq) in dichloromethane to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for approximately 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and partition it with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, and then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a heptane/ethyl acetate gradient to yield Ethyl 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylate as a colorless waxy solid.

Quantitative Data (Representative):

ParameterValueReference
Starting Material100 mg (0.36 mmol)[1]
m-CPBA178 mg (0.72 mmol)[1]
Solvent (DCM)10 mL[1]
Reaction Time6.5 hours[1]
Yield86 mg (77%)[1]
Mass Spectrum (M+H)⁺309.0[1]

DOT Script for Experimental Workflow (Step 1)

Oxidation_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve starting material in DCM B Cool to 0°C A->B C Add m-CPBA solution B->C D Stir at 0°C, then RT for 6h C->D E Partition with NaHCO3 (aq) D->E F Extract with DCM E->F G Wash with water F->G H Dry over Na2SO4 G->H I Concentrate under vacuum H->I J Silica gel chromatography I->J K Obtain pure product J->K

Caption: Workflow for the oxidation of the starting material.

Step 2: Synthesis of a Potential Sulfonylurea Herbicide Precursor

This is a representative protocol based on the known reactivity of 2-methylsulfonylpyrimidines in the synthesis of sulfonylurea herbicides.

Materials:

  • Ethyl 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylate

  • 2-Amino-4,6-dimethoxypyrimidine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a stirred solution of 2-amino-4,6-dimethoxypyrimidine (1.1 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Add Ethyl 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylate (1.0 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired sulfonylurea precursor.

Expected Product Characterization Data (Illustrative):

AnalysisExpected Result
¹H NMR Signals corresponding to the pyrimidine and dimethoxypyrimidine protons, as well as the ethyl ester protons.
¹³C NMR Carbons of both pyrimidine rings and the ester carbonyl.
Mass Spec Molecular ion peak corresponding to the expected product.
Purity (HPLC) >95% after purification.

DOT Script for Logical Relationship in Step 2

Substitution_Logic cluster_reactants Reactants Intermediate Ethyl 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylate (Electrophile) Reaction Nucleophilic Aromatic Substitution Intermediate->Reaction Amine 2-Amino-4,6-dimethoxypyrimidine (Nucleophile) Amine->Reaction Product Sulfonylurea Precursor Reaction->Product

Caption: Logical flow of the nucleophilic substitution reaction.

Conclusion

This compound serves as a valuable and reactive starting material for the synthesis of potential agrochemicals. The presented two-step protocol, involving oxidation and subsequent nucleophilic substitution, provides a clear and efficient pathway to sulfonylurea precursors, a class of compounds with proven herbicidal efficacy. The methodologies described are robust and can be adapted for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies in the development of new crop protection agents. Researchers are encouraged to use these protocols as a foundation for further exploration and optimization in their specific agrochemical discovery programs.

References

Application Notes and Protocols: Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique arrangement of reactive sites—a nucleophilic substitution-prone bromine atom at the 5-position, an oxidizable methylthio group at the 2-position, and an ester group at the 4-position—allows for a wide range of chemical transformations. This trifecta of functionality makes it an ideal scaffold for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This document provides an overview of its applications, detailed experimental protocols for its key reactions, and data on the biological activity of the resulting compounds, establishing it as a key intermediate in the synthesis of kinase inhibitors and other biologically active molecules.[1]

Key Applications

The strategic placement of functional groups on the pyrimidine ring of this compound makes it a sought-after precursor for the synthesis of a variety of biologically active compounds. Its applications are particularly prominent in the development of novel therapeutics.

1. Synthesis of Protein Kinase Inhibitors:

A primary application of this building block is in the synthesis of potent and selective protein kinase inhibitors.[2] The pyrimidine core is a well-established scaffold in numerous kinase inhibitors, and the bromo-substituent at the 5-position is perfectly poised for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse aryl and heteroaryl moieties, which are often crucial for binding to the kinase active site.

Notably, derivatives of this compound have been utilized to synthesize inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is a critical process in tumor growth and metastasis.[3][4] By targeting VEGFR-2, these compounds can effectively inhibit the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.

2. Development of Antimicrobial Agents:

The pyrimidine scaffold is also a common feature in many antimicrobial agents. This compound has been employed as a starting material for the synthesis of novel compounds with antibacterial and antifungal activities. The ability to functionalize the pyrimidine ring at multiple positions allows for the fine-tuning of the molecule's properties to enhance its efficacy against various microbial strains.

3. Agrochemicals:

Beyond pharmaceuticals, this compound also finds utility in the development of next-generation agrochemicals. Its derivatives have been explored for the creation of new herbicides and fungicides, contributing to improved crop protection and yield.[1]

Data Presentation

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
EntryArylboronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)1285General Method
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME292Adapted from[2]
33-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)1281General Method
4Thiophene-2-boronic acidPd(dppf)Cl₂ (10)K₂CO₃DME270Adapted from[2]
Table 2: Biological Activity of Compounds Derived from this compound
CompoundTargetAssayIC₅₀ (µM)Reference
Pyrimidine-5-carbonitrile derivative 11eVEGFR-2Enzyme Inhibition0.61[3]
Pyrazolo[4,3-d]pyrimidine derivative 19HIF-PHD2Enzyme Inhibition0.023[5]
Thienopyrimidine derivative 10aHCT-116 cellsCytotoxicity3.16[3]
Thienopyrimidine derivative 12bMCF-7 cellsCytotoxicity1.14[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure ethyl 5-aryl-2-(methylthio)pyrimidine-4-carboxylate.

Protocol 2: Synthesis of Pyrazolo[4,3-d]pyrimidin-4-amine Derivatives (General Approach)

This protocol outlines a general synthetic route towards pyrazolo[4,3-d]pyrimidine derivatives, a class of compounds with significant biological activity, starting from the product of the Suzuki coupling.

Step 1: Hydrolysis of the Ester

  • Dissolve the ethyl 5-aryl-2-(methylthio)pyrimidine-4-carboxylate (1.0 equiv) in a mixture of THF and ethanol.

  • Add an aqueous solution of sodium hydroxide (2.0 equiv).

  • Heat the mixture to 60 °C and stir for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with 1M HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry under vacuum to yield the 5-aryl-2-(methylthio)pyrimidine-4-carboxylic acid.

Step 2: Amide Coupling

  • Suspend the 5-aryl-2-(methylthio)pyrimidine-4-carboxylic acid (1.0 equiv) in an inert solvent such as dichloromethane (DCM).

  • Add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.2 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 equiv) and a base like triethylamine (2.0 equiv).

  • Continue stirring at room temperature for 12-24 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to give the crude amide, which can be purified by column chromatography.

Step 3: Cyclization to Pyrazolo[4,3-d]pyrimidine Core

  • The specific conditions for cyclization will depend on the nature of the coupled amide. A common method involves reaction with hydrazine hydrate in a suitable solvent like ethanol under reflux to form the pyrazole ring.

Visualizations

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Proliferation Akt->Migration Inhibitor Pyrimidine-based Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base solvent Add Solvents: - 1,4-Dioxane - Water reagents->solvent degas Degas with N₂/Ar solvent->degas heat Heat to 90°C (12-16 hours) degas->heat extract Aqueous Workup & Extraction heat->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product: Ethyl 5-aryl-2-(methylthio)pyrimidine-4-carboxylate purify->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a cornerstone building block for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. Its utility in the construction of potent kinase inhibitors, particularly those targeting the VEGFR-2 signaling pathway, underscores its importance in drug discovery and development. The protocols and data presented herein provide a valuable resource for researchers aiming to leverage the synthetic potential of this versatile intermediate.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures. Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate is a valuable building block in medicinal chemistry, as the pyrimidine core is a prevalent scaffold in a multitude of biologically active compounds. The presence of the bromine atom at the 5-position allows for the introduction of diverse aryl and heteroaryl substituents via Suzuki coupling, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

These application notes provide a detailed overview and generalized protocols for performing Suzuki coupling reactions with this compound. The methodologies described herein are based on established procedures for similar substituted pyrimidines and are intended to serve as a comprehensive guide for researchers.

General Reaction Scheme

The Suzuki coupling reaction of this compound with a generic arylboronic acid is depicted below:

Key Experimental Parameters

The success of the Suzuki coupling reaction is highly dependent on the careful selection of several key parameters:

  • Palladium Catalyst: A variety of palladium catalysts can be employed, with the choice often depending on the reactivity of the coupling partners. Common catalysts include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The catalyst loading is typically in the range of 1-5 mol%.

  • Base: An appropriate base is crucial for the activation of the organoboron species and to facilitate the transmetalation step in the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.

  • Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. A mixture of an organic solvent and water is often employed to dissolve both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water, N,N-dimethylformamide (DMF)/water, and toluene/water.

  • Reaction Temperature: The reaction temperature can significantly influence the reaction rate and yield. Temperatures typically range from 80 °C to 120 °C.

  • Inert Atmosphere: To prevent the degradation of the palladium catalyst, it is essential to perform the reaction under an inert atmosphere, such as nitrogen or argon.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative conditions and yields for Suzuki coupling reactions of structurally similar brominated pyrimidine derivatives. This data can serve as a valuable starting point for the optimization of reactions with this compound.

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)DMF/H₂O (5:1)100892
33-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)Toluene/H₂O (4:1)1101678
44-Fluorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O (10:1)100695
52-Naphthylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)951488

Experimental Protocols

General Protocol for Suzuki Coupling Reaction

This protocol provides a general methodology for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary to achieve the desired outcome for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (5 mol%), and the base (2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) to the reaction mixture via a syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

General Workflow for Suzuki Coupling Reaction

Suzuki_Workflow A Reactant Preparation (this compound, Arylboronic acid, Catalyst, Base) B Reaction Setup (Inert Atmosphere) A->B C Solvent Addition (Degassed) B->C D Reaction (Heating & Stirring) C->D E Monitoring (TLC, LC-MS) D->E F Work-up (Extraction & Washing) E->F Reaction Complete G Purification (Column Chromatography) F->G H Product Characterization (NMR, MS) G->H

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_halide R-Pd(II)L_n-X Pd0->PdII_halide Oxidative Addition PdII_aryl R-Pd(II)L_n-Ar PdII_halide->PdII_aryl Transmetalation PdII_aryl->Pd0 Reductive Elimination Product R-Ar Reactants R-X + Ar-B(OH)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate is a versatile heterocyclic building block in medicinal chemistry, particularly for the synthesis of protein kinase inhibitors. The pyrimidine scaffold is a common feature in many approved and investigational kinase inhibitors, as it can effectively mimic the adenine ring of ATP and form crucial hydrogen bonds within the kinase hinge region.[1][2] The bromine atom at the 5-position and the methylthio group at the 2-position of this starting material serve as convenient handles for introducing chemical diversity through various cross-coupling and substitution reactions.[3]

This document provides detailed protocols for the synthesis of a representative kinase inhibitor scaffold from this compound, focusing on the widely used Suzuki-Miyaura cross-coupling reaction. While specific named inhibitors directly synthesized from this starting material are not extensively documented in publicly available literature, the provided protocols are based on established methodologies for analogous pyrimidine systems and are representative of the synthetic strategies employed in drug discovery.[4]

Key Applications

The primary application of this compound in this context is the synthesis of substituted pyrimidine derivatives as potential inhibitors of various protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders.[5] Pyrimidine-based inhibitors have been developed against a range of kinases, including but not limited to:

  • Aurora Kinases (AURK): Key regulators of mitosis, making them attractive targets in oncology.[1][5]

  • Polo-like Kinases (PLK): Also involved in cell cycle regulation and are targets for cancer therapy.[1]

  • Receptor Tyrosine Kinases (RTKs): Such as VEGFR and EGFR, which play crucial roles in angiogenesis and tumor progression.

The synthetic route described herein allows for the introduction of various aryl and heteroaryl groups at the 5-position of the pyrimidine ring, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a desired kinase target.

Quantitative Data Summary

The following table summarizes the in vitro activity of a series of representative pyrimidine-based kinase inhibitors synthesized using strategies analogous to those described in this document. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the compound required to inhibit 50% of the target kinase's enzymatic activity.

Compound IDR Group (at 5-position)Target KinaseIC50 (µM)
1a PhenylAurora A0.15
1b 4-FluorophenylAurora A0.08
1c Pyridin-4-ylAurora B0.25
1d Thiophen-2-ylPLK10.52
1e 3-MethoxyphenylVEGFR20.05

Note: The data presented in this table is representative and compiled from literature on structurally related pyrimidine-based kinase inhibitors. Actual IC50 values for compounds synthesized from this compound will need to be determined experimentally.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

This protocol details the synthesis of Ethyl 5-aryl-2-(methylthio)pyrimidine-4-carboxylates, a core scaffold for a variety of kinase inhibitors.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-fluorophenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2])

  • Base (e.g., potassium carbonate (K2CO3) or sodium carbonate (Na2CO3))

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DME)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • Reaction Setup: In a dry round-bottom flask or Schlenk tube, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.02-0.05 eq.) followed by the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired Ethyl 5-aryl-2-(methylthio)pyrimidine-4-carboxylate derivative.

Protocol 2: Hydrolysis of the Ester and Amide Coupling (Representative)

This protocol describes the subsequent modification of the pyrimidine scaffold to introduce moieties commonly found in kinase inhibitors.

Step 1: Saponification of the Ethyl Ester

  • Dissolve the purified Ethyl 5-aryl-2-(methylthio)pyrimidine-4-carboxylate from Protocol 1 in a mixture of ethanol and water.

  • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq.).

  • Stir the mixture at room temperature or gently heat until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry under vacuum to obtain the 5-aryl-2-(methylthio)pyrimidine-4-carboxylic acid.

Step 2: Amide Bond Formation

  • To a solution of the carboxylic acid from Step 1 in a suitable solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU or HBTU) and a base (e.g., DIPEA or triethylamine).

  • Add the desired amine (1.1 eq.) to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Perform a standard aqueous work-up and purify the product by column chromatography or recrystallization to obtain the final kinase inhibitor candidate.

Visualizations

experimental_workflow start This compound suzuki Suzuki-Miyaura Coupling start->suzuki intermediate1 Ethyl 5-aryl-2-(methylthio)pyrimidine-4-carboxylate suzuki->intermediate1 hydrolysis Ester Hydrolysis intermediate1->hydrolysis intermediate2 5-Aryl-2-(methylthio)pyrimidine-4-carboxylic Acid hydrolysis->intermediate2 amide_coupling Amide Coupling intermediate2->amide_coupling final_product Final Kinase Inhibitor Candidate amide_coupling->final_product purification Purification & Characterization final_product->purification bio_eval Biological Evaluation purification->bio_eval

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->RAF Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Simplified MAPK signaling pathway targeted by some kinase inhibitors.

References

Application Notes and Protocols: Synthesis of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate is a key intermediate in the synthesis of a variety of biologically active molecules and is of significant interest in medicinal chemistry and drug development. Pyrimidine derivatives are integral components of numerous therapeutic agents, including kinase inhibitors and anti-cancer drugs. This document provides a detailed protocol for the synthesis of this compound, starting from commercially available precursors. The protocol is based on established synthetic routes for the parent carboxylic acid followed by esterification.

Synthesis Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid, from mucobromic acid and S-methylisothiourea sulfate.[1] The subsequent step is the esterification of the carboxylic acid to yield the desired ethyl ester.

Synthesis_Workflow A Mucobromic Acid + S-methylisothiourea sulfate B Reaction with Triethylamine A->B Aqueous Solution C 5-bromo-2-(methylthio)pyrimidine- 4-carboxylic acid B->C Acidification (HCl) D Esterification (Ethanol, Acid Catalyst) C->D E Ethyl 5-bromo-2-(methylthio)pyrimidine- 4-carboxylate D->E F Purification (Crystallization/Chromatography) E->F G Final Product F->G

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic Acid

This protocol is adapted from the synthesis of the parent carboxylic acid.[1]

Materials:

  • Mucobromic acid

  • S-methylisothiourea sulfate

  • Triethylamine

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ether

  • Activated Carbon (e.g., Darco G-60)

Equipment:

  • Reaction flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve S-methylisothiourea sulfate (0.225 mol) in deionized water (500 mL) with stirring.

  • Addition of Mucobromic Acid: Slowly add mucobromic acid (0.225 mol) to the stirring solution at room temperature.

  • Cooling and Base Addition: Cool the resulting suspension to 10 °C using an ice bath. Add triethylamine (0.675 mol) dropwise over a period of 4 hours, maintaining the temperature at 10 °C.

  • Reaction Time: After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

  • Decolorization: Add activated carbon to the dark red/brown solution and stir for 10 minutes.

  • Filtration: Remove the activated carbon by filtration.

  • Precipitation: Acidify the filtrate with concentrated hydrochloric acid (50 mL). A yellow precipitate will form.

  • Isolation and Washing: Collect the yellow precipitate by filtration. Wash the solid sequentially with water (2 x 80 mL) and ether (2 x 100 mL).

  • Drying: Dry the product in a vacuum oven at 50 °C for 48 hours to yield 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid as a yellow amorphous solid.

Part 2: Synthesis of this compound

This is a standard esterification protocol.

Materials:

  • 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid (from Part 1)

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Suspend 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid (1 equivalent) in anhydrous ethanol (10-20 volumes).

  • Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the suspension. Alternatively, for a more reactive approach, the carboxylic acid can be converted to the acid chloride using thionyl chloride before adding ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure this compound.

Data Presentation

CompoundStarting Material(s)ReagentsYield (%)Purity (%)Analytical DataReference
5-bromo-2-(methylthio)pyrimidine-4-carboxylic acidMucobromic acid, S-methylisothiourea sulfateTriethylamine, HCl59>95¹H NMR (DMSO-d6, 400 MHz) δ: 2.75 (s, 3H), 9.20 (s, 1H)[1]
This compound5-bromo-2-(methylthio)pyrimidine-4-carboxylic acidEthanol, H₂SO₄ (catalytic)70-90 (Typical)>95 (after purification)--

Note: The yield for the ethyl ester is an estimated typical range for Fischer esterification and may vary depending on the specific reaction conditions and purification method.

Characterization Data

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

For 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid, the reported ¹H NMR spectrum in DMSO-d6 shows a singlet at 2.75 ppm corresponding to the methylthio group and a singlet at 9.20 ppm for the pyrimidine proton.[1] The final ethyl ester product would be expected to show additional signals corresponding to the ethyl group (a triplet and a quartet).

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Mucobromic acid and concentrated acids are corrosive and should be handled with care.

  • Triethylamine is a flammable and corrosive liquid.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used.

References

Application Notes and Protocols for High-Throughput Screening of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of chemical libraries based on the Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate scaffold. Pyrimidine derivatives are a significant class of heterocyclic compounds in medicinal chemistry and drug discovery, known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects.[1][2][3][4][5] This guide outlines the methodologies for screening such libraries against common drug targets, presenting the data in a structured format and visualizing the experimental workflows.

Introduction to this compound

This compound is a versatile chemical intermediate.[6] Its pyrimidine core is a privileged scaffold in drug discovery, and the bromine and methylthio substitutions provide reactive handles for the generation of diverse chemical libraries.[6] These libraries can be screened to identify novel modulators of various biological pathways implicated in disease. Preliminary research on similar pyrimidine structures suggests potential for antimicrobial and anticancer properties.[7]

High-Throughput Screening Workflow

The general workflow for a high-throughput screening campaign involves several key stages, from assay development to hit validation.[8][9][10] A typical process includes miniaturizing the assay for a 384- or 1536-well plate format, followed by a pilot screen to ensure robustness, a full-scale primary screen, and subsequent confirmation and counter-screens to eliminate false positives.[9]

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 Screening Campaign cluster_2 Hit Characterization Assay_Dev Assay Development Miniaturization Miniaturization to 384/1536-well format Assay_Dev->Miniaturization Optimization Optimization & Validation (Z' > 0.5) Miniaturization->Optimization Pilot Pilot Screen (~2,000 compounds) Optimization->Pilot Confirmation Hit Confirmation Primary Primary HTS Pilot->Primary Dose_Response Dose-Response (IC50/EC50) Primary->Confirmation Confirmation->Dose_Response Counter_Screen Counter-Screens (Selectivity) Dose_Response->Counter_Screen SAR Preliminary SAR Counter_Screen->SAR

Caption: A generalized workflow for a high-throughput screening campaign.

Application 1: Kinase Inhibition Assays

Kinases are a major class of drug targets, particularly in oncology. Libraries of pyrimidine derivatives can be screened to identify potent and selective kinase inhibitors.[11]

This protocol is adapted for a generic serine/threonine kinase and can be modified for specific targets.

Reagents:

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)

  • Recombinant human kinase

  • Biotinylated peptide substrate

  • ATP

  • HTRF Detection Reagents (Europium-labeled anti-phospho-serine/threonine antibody and Streptavidin-XL665)

  • Stop solution (e.g., 100 mM EDTA in kinase buffer)

  • This compound library compounds dissolved in DMSO

Procedure (384-well format):

  • Dispense 50 nL of library compounds (10 mM in DMSO) into a 384-well low-volume assay plate.

  • Add 5 µL of 2x kinase solution (pre-diluted in kinase buffer) to each well.

  • Initiate the reaction by adding 5 µL of 2x substrate/ATP solution (pre-diluted in kinase buffer).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of stop solution.

  • Add 5 µL of HTRF detection reagents.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

The following table presents hypothetical data for hit compounds from a primary screen and subsequent dose-response analysis.

Compound IDPrimary Screen Inhibition (%) @ 10 µMIC₅₀ (µM)
EBMP-00195.20.8
EBMP-00288.72.1
EBMP-00375.45.6
EBMP-00462.1>10

Application 2: Cell Proliferation/Cytotoxicity Assays

To assess the potential of the library compounds as anticancer agents, a cell-based proliferation assay is essential.[3]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Reagents:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure (96-well format):

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the pyrimidine derivatives for 48-72 hours.

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until formazan crystals form.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

The following table shows hypothetical cytotoxicity data for selected compounds against a cancer cell line.

Compound IDGI₅₀ (µM)
EBMP-0011.2
EBMP-0053.5
EBMP-0068.9
EBMP-007>25

Signaling Pathway Visualization

Many kinase inhibitors and cytotoxic agents act on specific signaling pathways. For instance, a compound might inhibit a kinase in the MAPK/ERK pathway, which is frequently dysregulated in cancer.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor EBMP Library Compound Inhibitor->RAF Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical compound.

Conclusion

The this compound scaffold provides a promising starting point for the development of diverse chemical libraries. The high-throughput screening protocols detailed in this document offer robust methods for identifying novel bioactive compounds. Through systematic screening and hit validation, these libraries can yield valuable lead candidates for drug discovery programs.

References

Application Notes and Protocols for the Development of Novel Pyrimidine-Based Therapeutics from Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of novel pyrimidine-based therapeutic agents, utilizing Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate as a versatile starting material. This document outlines a strategic workflow from initial molecular design to key in vitro evaluation, supported by detailed experimental protocols and data presentation.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects.[1][2] Its ability to mimic endogenous nucleobases allows for interaction with a variety of biological targets, particularly protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3][4] this compound is an excellent starting material for the synthesis of diverse pyrimidine libraries due to its three distinct points of functionalization: the C5-bromo group, the C2-methylthio group, and the C4-ester group.

Strategic Development Workflow

The development of novel pyrimidine-based therapeutics from this compound can be systematically approached through the following workflow. This process is designed to explore the chemical space around the pyrimidine core to identify potent and selective drug candidates.

Drug Development Workflow Figure 1. Drug Development Workflow start Starting Material: This compound diversification Chemical Diversification (Suzuki, Sonogashira, Nucleophilic Substitution, Amidation) start->diversification library Library of Novel Pyrimidine Derivatives diversification->library screening In Vitro Biological Screening (e.g., Kinase Inhibition Assays) library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->library Iterative Synthesis preclinical Preclinical Development lead_opt->preclinical Signaling Pathways Figure 2. Targeted Kinase Signaling Pathways cluster_0 EGFR Pathway cluster_1 PI3K/mTOR Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Pyrimidine_EGFR Pyrimidine Derivatives Pyrimidine_EGFR->EGFR Inhibition GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Protein_Synthesis Protein Synthesis, Cell Growth mTORC1->Protein_Synthesis Pyrimidine_mTOR Pyrimidine Derivatives Pyrimidine_mTOR->PI3K Inhibition Pyrimidine_mTOR->mTORC1 Inhibition

References

Application Notes and Protocols: Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate as a Scaffold for the Synthesis of Novel Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct synthesis of commercially available antiviral drugs from Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate is not extensively documented in publicly available literature, its chemical structure presents a versatile scaffold for the development of novel antiviral agents. The pyrimidine core is a well-established pharmacophore in numerous antiviral drugs, and the functional groups of this particular molecule—an ethyl ester, a bromo substituent, and a methylthio group—offer multiple points for chemical modification to explore structure-activity relationships (SAR) and develop new therapeutic candidates.

These application notes provide a conceptual framework and generalized protocols for leveraging this compound in the synthesis of potential antiviral compounds.

Rationale for Use in Antiviral Drug Discovery

The pyrimidine ring is a central component of nucleosides and several non-nucleoside antiviral drugs. Modifications at various positions of the pyrimidine ring can lead to compounds that interfere with viral replication processes. The subject molecule, this compound, is a promising starting material for the following reasons:

  • C4-Carboxylate Group: This ester can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, or other functional groups. This allows for the introduction of various side chains that can interact with viral enzymes or host cell factors.

  • C5-Bromo Group: The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce diverse aryl, heteroaryl, or alkyl substituents. Halogen atoms at this position are known to influence the biological activity of pyrimidine derivatives.

  • C2-Methylthio Group: The methylthio group can be oxidized to a sulfoxide or sulfone, which can alter the electronic properties and hydrogen bonding capacity of the molecule. It can also be displaced by nucleophiles to introduce different functionalities at the C2 position.

Proposed Synthetic Strategies and Potential Antiviral Targets

Based on the known mechanisms of action of other pyrimidine-based antiviral agents, derivatives of this compound could be designed to target various stages of the viral life cycle.

Synthesis of Pyrimidine-4-carboxamide Derivatives as Potential Polymerase Inhibitors

Many antiviral nucleoside analogs function by inhibiting viral polymerases. While not a nucleoside itself, the pyrimidine core can be elaborated with moieties that mimic the natural substrates of these enzymes.

Hypothetical Synthetic Scheme:

G A This compound B Hydrolysis (e.g., LiOH, H2O/THF) A->B Step 1 C 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid B->C D Amide Coupling (e.g., HOBt, EDCI, Amine R-NH2) C->D Step 2 E N-Substituted-5-bromo-2-(methylthio)pyrimidine-4-carboxamide D->E

Caption: Synthetic workflow for pyrimidine-4-carboxamides.

Table 1: Hypothetical Pyrimidine-4-carboxamide Derivatives and Potential Antiviral Targets

Compound IDR Group (in R-NH2)Potential Viral Target
PC-001 CyclopropylViral Polymerases (e.g., HCV NS5B)
PC-002 2-PhenylethylViral Helicases
PC-003 4-FluorobenzylReverse Transcriptase (e.g., HIV-1 RT)
Suzuki Coupling at C5 for Potential Entry or Fusion Inhibitors

Modification at the C5 position with bulky aromatic groups can lead to compounds that interfere with viral entry or fusion processes by targeting viral envelope proteins or host cell receptors.

Hypothetical Synthetic Scheme:

G A This compound B Suzuki Coupling (e.g., Arylboronic acid, Pd catalyst, Base) A->B Step 3 C Ethyl 5-Aryl-2-(methylthio)pyrimidine-4-carboxylate B->C

Caption: Suzuki coupling for C5-aryl pyrimidines.

Table 2: Hypothetical C5-Aryl Pyrimidine Derivatives and Potential Antiviral Targets

Compound IDAryl GroupPotential Viral Target
C5A-001 PhenylViral attachment proteins
C5A-002 2-ThienylViral fusion proteins
C5A-003 4-PyridylHost cell co-receptors

Generalized Experimental Protocols

Caution: These are generalized protocols and should be adapted and optimized for specific substrates and reaction scales. All experiments should be conducted by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: Hydrolysis of this compound (Step 1)
  • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.

Protocol 2: Amide Coupling (Step 2)
  • Dissolve 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI, 1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (R-NH2, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction at room temperature overnight.

  • Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Suzuki Cross-Coupling (Step 3)
  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

  • Add a mixture of dioxane and water (e.g., 4:1 v/v) as the solvent.

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Signaling Pathway and Mechanism of Action Visualization

The synthesized compounds could potentially interfere with various viral replication pathways. For instance, compounds designed as polymerase inhibitors would act within the viral replication complex.

G cluster_virus Viral Life Cycle cluster_drug Potential Points of Intervention Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication Viral Genome Replication (RNA/DNA Polymerase) Uncoating->Replication Transcription Transcription Replication->Transcription Translation Translation of Viral Proteins Transcription->Translation Assembly Virion Assembly Translation->Assembly Release Release Assembly->Release C5_Derivative C5-Aryl Pyrimidine Derivatives C5_Derivative->Entry Inhibition C4_Derivative C4-Carboxamide Pyrimidine Derivatives C4_Derivative->Replication Inhibition

Caption: Potential intervention points in the viral life cycle.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel pyrimidine derivatives with potential antiviral activity. The synthetic strategies and protocols outlined above provide a foundation for researchers to explore the chemical space around this scaffold and develop new lead compounds for antiviral drug discovery. Further derivatization and biological screening are necessary to identify compounds with potent and selective antiviral efficacy.

Application Notes and Protocols for the Development of New Herbicides and Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of resistance to existing herbicides and fungicides necessitates the continuous development of novel compounds with new modes of action (MoA).[1][2][3] This document provides detailed application notes and experimental protocols for key stages in the discovery and evaluation of new chemical entities for crop protection.

Section 1: Development of New Herbicides

The development of new herbicides is critical for managing weed resistance and ensuring food security.[4][5] For nearly three decades, no new herbicide MoA has been commercialized, underscoring the challenge and importance of novel discovery pipelines.[1][6] Modern strategies increasingly rely on high-throughput screening (HTS), target-based design, and the exploration of natural phytotoxins.[1][7]

Workflow for Modern Herbicide Discovery

The discovery of a new herbicide follows a multi-stage process, beginning with identifying a viable target and screening vast chemical libraries to find a lead compound for further development.

cluster_0 Discovery & Screening cluster_1 Lead Optimization cluster_2 Pre-Clinical Evaluation cluster_3 Commercialization Target_ID Target Identification (e.g., essential enzyme) HTS High-Throughput Screening (HTS) (Whole-plant or Target-based) Target_ID->HTS Develop Assay Hit_ID Hit Identification HTS->Hit_ID Identify Active Compounds Lead_Gen Hit-to-Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization (Improve potency & selectivity) Lead_Gen->Lead_Opt Structure-Activity Relationship (SAR) Studies Efficacy Greenhouse & Field Efficacy Trials Lead_Opt->Efficacy Tox Toxicology & Environmental Fate Efficacy->Tox Assess Safety Profile Registration Registration Tox->Registration

Caption: Generalized workflow for novel herbicide discovery.

Application Note 1: High-Throughput Screening for Herbicidal Activity

High-throughput screening (HTS) enables the rapid assessment of large compound libraries for herbicidal activity.[8][9] Whole-organism screening, where compounds are applied directly to plants or seeds, remains a primary method for discovering novel herbicidal molecules without preconceived bias for a specific target.

Experimental Protocol: Whole-Plant Post-Emergence HTS

This protocol outlines a method for primary screening of chemical compounds for post-emergence herbicidal activity on indicator weed species.

  • Plant Preparation:

    • Select at least two indicator species, one monocot (e.g., Setaria viridis) and one dicot (e.g., Amaranthus retroflexus).

    • Sow seeds in 96-well plates or small pots filled with a standardized soil mix.[10]

    • Grow plants in a controlled environment (e.g., 25°C, 16:8h light:dark cycle) until they reach the 2-3 leaf stage (approximately 10-14 days).[10]

  • Compound Application:

    • Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO).

    • Create a final spray solution by diluting the stock solution in water containing a surfactant (e.g., 0.05% Tween-20) to a final test concentration (e.g., 500 g/ha).

    • Apply the solution evenly to the plants using an automated track sprayer to ensure uniform coverage.[10] Include a negative control (solvent + surfactant) and a positive control (commercial herbicide, e.g., glyphosate).

  • Scoring and Analysis:

    • Return plants to the controlled environment.

    • Visually assess phytotoxicity at 3, 7, and 14 days after treatment (DAT).

    • Use a scoring system, such as a 0-100% scale, where 0% is no visible injury and 100% is complete plant death.[10]

    • Compounds showing significant activity (e.g., >70% injury) are identified as "hits" and selected for secondary screening (e.g., dose-response assays).

Application Note 2: Targeting the Shikimate Pathway

The shikimate pathway is essential for the biosynthesis of aromatic amino acids in plants and microorganisms, making it an excellent target for herbicides.[11] The most famous herbicide targeting this pathway is glyphosate, which inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[12]

Signaling Pathway: The Shikimate Pathway

This pathway converts primary metabolites into chorismate, a precursor for tryptophan, phenylalanine, and tyrosine.

cluster_pathway Shikimate Pathway E4P Erythrose 4-phosphate DAHP DAHP E4P->DAHP PEP1 Phosphoenolpyruvate PEP1->DAHP DAHPS DAHP synthase DHQ 3-Dehydroquinate DAHP->DHQ DHQS DHQS DHQ synthase DHS 3-Dehydroshikimate DHQ->DHS DHQD DHQD DHQ dehydratase Shikimate Shikimate DHS->Shikimate SDH SDH Shikimate dehydrogenase S3P Shikimate-3-phosphate Shikimate->S3P SK SK Shikimate kinase EPSP EPSP S3P->EPSP EPSPS EPSPS EPSP synthase PEP2 Phosphoenolpyruvate PEP2->EPSP Chorismate Chorismate EPSP->Chorismate CS CS Chorismate synthase AAs Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AAs Glyphosate Glyphosate Glyphosate->EPSPS Inhibits

Caption: The Shikimate Pathway and the site of action for glyphosate.

Experimental Protocol: In Vitro EPSP Synthase Inhibition Assay

This protocol measures the ability of a compound to inhibit EPSP synthase activity by quantifying the release of inorganic phosphate (Pi).

  • Enzyme Preparation:

    • Express and purify recombinant EPSP synthase from a plant source (e.g., Arabidopsis thaliana) or a bacterial source (e.g., E. coli).

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Reaction:

    • Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.0, 1 mM MgCl2).

    • In a 96-well microplate, add 50 µL of reaction buffer containing the substrates shikimate-3-phosphate (S3P, 1 mM) and phosphoenolpyruvate (PEP, 1 mM).

    • Add 2 µL of the test compound dissolved in DMSO at various concentrations (e.g., 0.1 µM to 100 µM). Include a positive control (glyphosate) and a negative control (DMSO).

    • Initiate the reaction by adding 48 µL of purified EPSP synthase (final concentration ~5 nM).

  • Phosphate Detection and Analysis:

    • Incubate the plate at 25°C for 20 minutes.

    • Stop the reaction and measure the amount of released Pi using a colorimetric method, such as the Malachite Green Phosphate Assay Kit.

    • Read the absorbance at the appropriate wavelength (e.g., 620 nm).

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Data Presentation: Herbicide Efficacy

Quantitative data from dose-response studies are crucial for comparing the potency of new herbicide candidates.

CompoundTarget SpeciesApplication TypeGR50 (g a.i./ha)¹
Candidate X Amaranthus retroflexusPost-emergence150.5
Candidate X Setaria viridisPost-emergence210.2
Glyphosate Amaranthus retroflexusPost-emergence450.8
Glyphosate Setaria viridisPost-emergence560.3
¹GR50: The dose required to reduce plant growth by 50%.

Section 2: Development of New Fungicides

The evolution of fungicide resistance in key plant pathogens is a major threat to agriculture, driving the search for new fungicides with novel MoAs.[3][13][14] Advances in screening technologies and a deeper understanding of fungal biology are opening new avenues for discovery.[2][15]

Workflow for Fungicide Discovery

Similar to herbicide discovery, the fungicide pipeline involves screening, optimization, and rigorous testing to identify safe and effective compounds.

cluster_0 Screening & Discovery cluster_1 Lead Characterization cluster_2 In Planta & Field Evaluation cluster_3 Development Library Chemical Library InVitro_Screen In Vitro Screening (Mycelial Growth Assay) Library->InVitro_Screen Hit_ID Hit Identification InVitro_Screen->Hit_ID Identify Active Compounds Lead_Gen Hit-to-Lead Hit_ID->Lead_Gen MoA_Study Mode of Action (MoA) Determination Lead_Gen->MoA_Study InPlanta In Planta Testing (Detached Leaf / Whole Plant) MoA_Study->InPlanta Field Field Trials InPlanta->Field Evaluate under real-world conditions Formulation Formulation & Safety Assessment Field->Formulation

Caption: A typical workflow for the discovery of new fungicides.

Application Note 3: In Vitro Screening of Fungicide Candidates

In vitro assays are the first step in identifying compounds with antifungal activity. Mycelial growth inhibition assays using multiwell plates are a high-throughput method to determine the potency of compounds against pathogenic fungi.[16][17][18]

Experimental Protocol: Multiwell Plate Mycelial Growth Inhibition Assay

This protocol determines the half-maximal effective concentration (EC50) of a test compound against a filamentous fungus.

  • Preparation:

    • Culture the target fungus (e.g., Fusarium graminearum, Botrytis cinerea) on Potato Dextrose Agar (PDA) plates until the colony is actively growing.

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the compound dilutions to sterile 96-well flat-bottom plates. Then, add molten PDA medium to each well to achieve the desired final concentrations (e.g., 0.01 to 100 µg/mL).[18] The final DMSO concentration should be ≤1%.

    • Include a negative control (PDA + DMSO) and a positive control (commercial fungicide, e.g., carbendazim).

  • Inoculation:

    • Using a sterile cork borer (e.g., 4 mm diameter), take mycelial plugs from the edge of an actively growing fungal culture.

    • Place one mycelial plug, mycelium-side down, in the center of each well.[18]

  • Incubation and Measurement:

    • Seal the plates with a breathable membrane and incubate at the optimal growth temperature (e.g., 25°C) in the dark.

    • Incubate until the mycelium in the negative control wells has grown to nearly cover the well surface (typically 48-72 hours).

    • Measure the diameter of the fungal colony in each well using a digital caliper or an imaging system.

  • Data Analysis:

    • Calculate the percent inhibition of mycelial growth for each concentration relative to the negative control.

    • Inhibition (%) = [1 - (Diameter_treatment / Diameter_control)] * 100

    • Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a nonlinear regression model.

Application Note 4: Targeting Fungal Stress Signaling Pathways

Instead of directly inhibiting an essential enzyme, some fungicides function by improperly activating a fungal signaling pathway, leading to a toxic cellular response.[19] Phenylpyrrole fungicides (e.g., fludioxonil) exploit the High Osmolarity Glycerol (HOG) pathway, a Mitogen-Activated Protein Kinase (MAPK) cascade that fungi use to respond to osmotic stress.[20][21]

Signaling Pathway: The HOG MAPK Cascade

Hyperactivation of this pathway by a fungicide leads to an inappropriate stress response, impairing fungal growth and infection.[19]

cluster_pathway HOG MAPK Pathway Fungicide Phenylpyrrole Fungicide (e.g., Fludioxonil) HHK Group III Histidine Kinase Fungicide->HHK Hyperactivates Ypd1 Ypd1 HHK->Ypd1 Phosphorelay Ssk1 Ssk1 Ypd1->Ssk1 Ssk2 Ssk2 (MAPKKK) Ssk1->Ssk2 Activates Pbs2 Pbs2 (MAPKK) Ssk2->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 Nucleus Nucleus Hog1->Nucleus Translocation Response Stress Gene Expression (Glycerol Production) Nucleus->Response Toxicity Cellular Toxicity (Impaired Penetration) Response->Toxicity Leads to

Caption: Hyperactivation of the HOG pathway by phenylpyrrole fungicides.

Data Presentation: Fungicide In Vitro Activity

EC50 values are a standard metric for comparing the intrinsic activity of different fungicides against a panel of pathogens.

CompoundBotrytis cinerea EC50 (µg/mL)Fusarium graminearum EC50 (µg/mL)Magnaporthe oryzae EC50 (µg/mL)
Candidate Y 0.250.811.15
Candidate Z 5.602.340.98
Carbendazim 0.15>100 (Resistant)0.45
Fludioxonil 0.080.210.12

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Question 1: I am experiencing a low yield during the synthesis of the carboxylic acid precursor, 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid. What are the potential causes and solutions?

Answer:

Low yields in the synthesis of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid from mucobromic acid and S-methylisothiourea sulfate can stem from several factors.[1] A primary reason can be incomplete reaction or the formation of side products.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction requires careful control of temperature and pH. Ensure that the addition of triethylamine is performed slowly while maintaining the reaction temperature at 10 °C to control the exothermic reaction.[1] Allowing the reaction to proceed for the full 24 hours at room temperature is crucial for completion.[1]

  • Side Reactions: The formation of colored byproducts is common in this reaction, as evidenced by the dark red/brown solution color.[1] These impurities can interfere with the isolation of the desired product. The use of activated carbon to decolorize the solution before acidification and precipitation is a critical step to improve purity and yield.[1]

  • Precipitation and Isolation: The pH of the solution during precipitation is critical. Ensure that the solution is sufficiently acidified with concentrated hydrochloric acid to fully precipitate the carboxylic acid.[1] Inefficient filtration or washing can also lead to loss of product. Ensure the precipitate is thoroughly washed with water and ether to remove impurities.[1]

Question 2: My final product, this compound, is impure. What are the likely impurities and how can I remove them?

Answer:

Impurities in the final product can arise from unreacted starting materials, side products from the esterification step, or decomposition.

Potential Impurities and Purification Strategies:

  • Unreacted Carboxylic Acid: The presence of the starting carboxylic acid is a common impurity if the esterification reaction does not go to completion. This can be identified by its different polarity on TLC and its characteristic spectroscopic signals. To remove it, you can wash the organic extract with a mild aqueous base (e.g., sodium bicarbonate solution) to extract the acidic starting material.

  • Side Products from Esterification: Depending on the esterification method used (e.g., Fischer esterification with ethanol and an acid catalyst), side reactions such as ether formation from the alcohol or decomposition of the pyrimidine ring under harsh acidic conditions can occur. Using milder esterification conditions, such as using ethyl iodide and a non-nucleophilic base, can minimize these side reactions. Purification via column chromatography on silica gel is typically effective in removing these impurities.

  • Decomposition Products: The methylthio group can be susceptible to oxidation or displacement under certain conditions.[2] Avoid excessive heat and prolonged exposure to strong acids or oxidizing agents. Store the final product in a cool, dark, and dry place.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthesis route for this compound?

A1: A common synthetic route involves a two-step process. First, the synthesis of the carboxylic acid precursor, 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid, is achieved through the condensation of mucobromic acid and S-methylisothiourea sulfate.[1] The second step is the esterification of the resulting carboxylic acid to the ethyl ester using standard methods, such as reaction with ethanol in the presence of an acid catalyst or with ethyl iodide and a base.

Q2: What are the key safety precautions to take during this synthesis?

A2: Mucobromic acid is corrosive and toxic, and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Triethylamine is a flammable and corrosive base. Concentrated hydrochloric acid is highly corrosive. Standard laboratory safety practices should be followed throughout the synthesis.

Q3: How can I monitor the progress of the reactions?

A3: The progress of both the initial condensation and the subsequent esterification can be monitored by Thin Layer Chromatography (TLC). For the carboxylic acid synthesis, the disappearance of the starting materials and the appearance of the product spot can be tracked. For the esterification, the conversion of the more polar carboxylic acid to the less polar ethyl ester can be easily visualized on a TLC plate.

Quantitative Data

The following table summarizes the reported yield for the synthesis of the carboxylic acid precursor.

ProductStarting MaterialsReagentsYieldReference
5-bromo-2-(methylthio)pyrimidine-4-carboxylic acidMucobromic acid, S-methylisothiourea sulfateTriethylamine, HCl59%[1]

Experimental Protocols

1. Synthesis of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid [1]

  • Step 1: Dissolve S-methylisothiourea sulfate (62.66 g, 0.225 mol) in 500 mL of water in a suitable reaction vessel.

  • Step 2: Slowly add mucobromic acid (58.05 g, 0.225 mol) to the stirring solution at room temperature.

  • Step 3: Cool the resulting suspension to 10 °C using an ice bath.

  • Step 4: Add triethylamine (94.1 mL, 0.675 mol) dropwise over a period of 4 hours, ensuring the temperature is maintained at 10 °C.

  • Step 5: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Step 6: Add activated carbon (e.g., Darco G-60) to the dark red/brown solution and stir for 10 minutes.

  • Step 7: Filter the mixture to remove the activated carbon.

  • Step 8: Acidify the filtrate with concentrated hydrochloric acid (50 mL).

  • Step 9: Collect the resulting yellow precipitate by filtration.

  • Step 10: Wash the precipitate sequentially with water (2 x 80 mL) and ether (2 x 100 mL).

  • Step 11: Dry the product in a vacuum oven at 50 °C for 2 days to yield 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid as a yellow amorphous solid.

2. Synthesis of this compound (General Protocol)

  • Step 1: Suspend 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid (1 equivalent) in anhydrous ethanol (a suitable volume to ensure stirring).

  • Step 2: Cool the suspension in an ice bath.

  • Step 3: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride).

  • Step 4: Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Step 5: Monitor the reaction by TLC until the starting material is consumed.

  • Step 6: Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Step 7: Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Step 8: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 9: Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Carboxylic Acid Synthesis cluster_step2 Step 2: Esterification mucobromic_acid Mucobromic Acid reaction1 Condensation mucobromic_acid->reaction1 smisu S-methylisothiourea sulfate smisu->reaction1 reagents1 Triethylamine, H2O reagents1->reaction1 workup1 Acidification & Filtration reaction1->workup1 carboxylic_acid 5-bromo-2-(methylthio)pyrimidine- 4-carboxylic acid workup1->carboxylic_acid reaction2 Esterification carboxylic_acid->reaction2 reagents2 Ethanol, Acid Catalyst reagents2->reaction2 workup2 Extraction & Purification reaction2->workup2 final_product Ethyl 5-bromo-2-(methylthio)pyrimidine- 4-carboxylate workup2->final_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Low_Yield start Low Yield Observed check_reaction_time Was the reaction stirred for 24 hours? start->check_reaction_time check_temp Was the temperature maintained at 10°C during base addition? check_reaction_time->check_temp Yes increase_time Increase reaction time and monitor by TLC. check_reaction_time->increase_time No check_acidification Was the solution fully acidified? check_temp->check_acidification Yes control_temp Improve temperature control during exothermic addition. check_temp->control_temp No check_decolorization Was activated carbon used for decolorization? check_acidification->check_decolorization Yes adjust_ph Ensure sufficient acid is added to precipitate all product. check_acidification->adjust_ph No use_carbon Incorporate activated carbon step to remove impurities. check_decolorization->use_carbon No end Yield Improved check_decolorization->end Yes increase_time->end control_temp->end adjust_ph->end use_carbon->end

Caption: Troubleshooting decision tree for low yield in the carboxylic acid synthesis step.

Side_Reactions starting_material Carboxylic Acid Precursor esterification Esterification Conditions (e.g., EtOH, H+) starting_material->esterification desired_product Desired Ethyl Ester esterification->desired_product Main Path side_product1 Incomplete Reaction (Unreacted Starting Material) esterification->side_product1 Potential Issue side_product2 Ring Decomposition (Under harsh acid/heat) esterification->side_product2 Potential Issue side_product3 Oxidation of Methylthio Group esterification->side_product3 Potential Issue

Caption: Potential side reactions during the esterification step.

References

Technical Support Center: Synthesis of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common and cost-effective synthetic route involves a two-step process. The first step is the synthesis of the precursor, 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid, from mucobromic acid and S-methylisothiourea sulfate. The second step is the esterification of the carboxylic acid to the corresponding ethyl ester.

Q2: What are the key challenges in this synthesis?

A2: Key challenges include achieving a high yield in the initial pyrimidine ring formation, minimizing the formation of byproducts, and ensuring the esterification reaction goes to completion. The synthesis of related pyrimidine-4-carboxylates from mucobromic acid has been reported to result in low yields and the formation of unknown byproducts.[1]

Q3: What are the primary applications of this compound?

A3: This compound and its precursors are valuable building blocks in medicinal chemistry.[2] They are utilized in the synthesis of various biologically active molecules, including potential antiviral and anticancer agents.[2]

Q4: Are there any specific safety precautions to consider?

A4: Yes, it is crucial to handle all chemicals with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. Mucobromic acid is corrosive and should be handled with care. All reactions should be performed in a well-ventilated fume hood.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Part 1: Synthesis of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Problem 1: Low yield of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure that the reaction goes to completion by monitoring its progress using Thin Layer Chromatography (TLC). The reaction time may need to be extended.

  • Possible Cause 2: Suboptimal reaction temperature.

    • Solution: The reaction temperature is a critical parameter. Maintain the temperature as specified in the protocol. Deviations can lead to the formation of side products.

  • Possible Cause 3: Purity of reagents.

    • Solution: Use high-purity mucobromic acid and S-methylisothiourea sulfate. Impurities in the starting materials can inhibit the reaction or lead to unwanted side reactions.

Problem 2: Formation of a significant amount of dark, tarry byproducts.

  • Possible Cause 1: Localized overheating.

    • Solution: Ensure efficient stirring throughout the reaction to maintain a homogeneous temperature and prevent localized overheating, which can lead to polymerization and decomposition of reagents and products.

  • Possible Cause 2: Incorrect stoichiometry.

    • Solution: Carefully control the stoichiometry of the reactants as specified in the protocol. An excess of either reactant can lead to the formation of byproducts.

Problem 3: Difficulty in isolating the product.

  • Possible Cause 1: Product is too soluble in the reaction mixture.

    • Solution: After acidification, if the product does not precipitate readily, try cooling the solution in an ice bath to decrease its solubility.

  • Possible Cause 2: Presence of impurities that interfere with crystallization.

    • Solution: If the product oils out or forms an impure precipitate, it may be necessary to perform an extraction with an organic solvent, followed by purification by recrystallization or column chromatography.

Part 2: Esterification of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Problem 1: The esterification reaction is not going to completion (as indicated by TLC or NMR).

  • Possible Cause 1: Insufficient acid catalyst.

    • Solution: Ensure that a catalytic amount of a strong acid (e.g., sulfuric acid) is used. The catalyst is crucial for protonating the carbonyl group and facilitating nucleophilic attack by the ethanol.

  • Possible Cause 2: Presence of water in the reaction mixture.

    • Solution: Fischer esterification is a reversible reaction, and the presence of water will shift the equilibrium towards the starting materials.[3][4][5][6][7] Use anhydrous ethanol and a drying tube to protect the reaction from atmospheric moisture.

  • Possible Cause 3: Insufficient reaction time or temperature.

    • Solution: Reflux the reaction mixture for a sufficient amount of time. Monitor the reaction progress by TLC until the starting material is consumed.

Problem 2: Low isolated yield of the ethyl ester.

  • Possible Cause 1: Incomplete reaction (see Problem 1).

  • Possible Cause 2: Loss of product during workup.

    • Solution: Be careful during the aqueous workup. Ensure that the pH is adjusted correctly to neutralize the acid catalyst and that the organic layers are thoroughly extracted. Back-extraction of the aqueous layer can help to recover any dissolved product.

  • Possible Cause 3: Decomposition of the product.

    • Solution: Avoid excessively high temperatures during solvent removal (rotary evaporation).

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid
  • Materials:

    • Mucobromic acid

    • S-methylisothiourea sulfate

    • Triethylamine

    • Concentrated Hydrochloric Acid

    • Water

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve S-methylisothiourea sulfate in water.

    • To this solution, slowly add mucobromic acid at room temperature with vigorous stirring.

    • Cool the resulting suspension in an ice bath.

    • Add triethylamine dropwise over a period of 2-3 hours, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

    • Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and then with a small amount of cold ethanol.

    • Dry the product under vacuum to obtain 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid.

Protocol 2: Synthesis of this compound (Fischer Esterification)
  • Materials:

    • 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid

    • Anhydrous Ethanol

    • Concentrated Sulfuric Acid

    • Saturated Sodium Bicarbonate solution

    • Brine

    • Anhydrous Sodium Sulfate

    • Ethyl Acetate

  • Procedure:

    • Suspend 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a drying tube.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid

ParameterCondition ACondition B
Mucobromic Acid (equiv.) 1.01.0
S-methylisothiourea sulfate (equiv.) 1.01.1
Triethylamine (equiv.) 3.03.0
Reaction Time (h) 1216
Yield (%) 55-6560-70

Table 2: Comparison of Esterification Methods

MethodAcid CatalystSolventReaction Time (h)Yield (%)
Fischer Esterification H₂SO₄Ethanol4-680-90
DCC/DMAP Coupling -Dichloromethane2-4>90

Visualizations

experimental_workflow cluster_step1 Step 1: Carboxylic Acid Synthesis cluster_step2 Step 2: Esterification start1 Mucobromic Acid + S-methylisothiourea sulfate reaction1 Reaction with Triethylamine start1->reaction1 workup1 Acidification & Filtration reaction1->workup1 product1 5-bromo-2-(methylthio)pyrimidine -4-carboxylic acid workup1->product1 start2 Carboxylic Acid + Anhydrous Ethanol product1->start2 Intermediate reaction2 Reflux with H₂SO₄ catalyst start2->reaction2 workup2 Extraction & Purification reaction2->workup2 product2 Ethyl 5-bromo-2-(methylthio) pyrimidine-4-carboxylate workup2->product2

Caption: Experimental workflow for the two-step synthesis.

troubleshooting_yield start Low Yield of Carboxylic Acid cause1 Incomplete Reaction start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Impure Reagents start->cause3 solution1 Increase Reaction Time (Monitor by TLC) cause1->solution1 solution2 Verify & Control Temperature cause2->solution2 solution3 Use High-Purity Starting Materials cause3->solution3

Caption: Troubleshooting logic for low yield in Step 1.

troubleshooting_esterification start Incomplete Esterification cause1 Insufficient Catalyst start->cause1 cause2 Presence of Water start->cause2 cause3 Short Reaction Time start->cause3 solution1 Ensure Adequate Acid Catalyst cause1->solution1 solution2 Use Anhydrous Reagents & Conditions cause2->solution2 solution3 Increase Reflux Time (Monitor by TLC) cause3->solution3

References

Common side products in Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate. It addresses common side products and issues encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions involving this compound?

A1: The most frequently encountered side products depend on the reaction type. Key side products include:

  • Debrominated product: Ethyl 2-(methylthio)pyrimidine-4-carboxylate, is common in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.[1][2]

  • Hydrolyzed product: 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid, resulting from the hydrolysis of the ethyl ester.

  • Oxidized products: Ethyl 5-bromo-2-(methylsulfinyl)pyrimidine-4-carboxylate (sulfoxide) and Ethyl 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylate (sulfone) can form in the presence of oxidizing agents.

  • Nucleophilic substitution products: Depending on the nucleophile and reaction conditions, either the 5-bromo or the 2-methylthio group can be displaced. While the 5-bromo position is generally unreactive to nucleophilic substitution under standard conditions, forcing conditions may lead to side reactions.[3]

Q2: During a Suzuki-Miyaura coupling reaction with my this compound, I am observing a significant amount of the debrominated side product. What are the likely causes and how can I minimize it?

A2: The formation of the debrominated product, Ethyl 2-(methylthio)pyrimidine-4-carboxylate, in Suzuki-Miyaura reactions is a known issue. The primary causes are often related to the reaction conditions. The presence of excess base, water, or prolonged reaction times at elevated temperatures can promote this side reaction. To minimize debromination, consider the following:

  • Use anhydrous solvents and reagents.

  • Optimize the amount of base; an excess can facilitate the undesired reaction.

  • Employ a well-defined palladium catalyst and ligand system.

  • Keep the reaction time to the minimum required for the consumption of the starting material.

Q3: I suspect the methylthio (-SCH3) group in my compound is being oxidized. What conditions can lead to this and how can I confirm it?

A3: The methylthio group is susceptible to oxidation to a sulfoxide and subsequently to a sulfone, especially in the presence of oxidizing agents or even air over prolonged periods. To confirm oxidation, you can use techniques like Mass Spectrometry (MS) to check for the corresponding mass increase (+16 for sulfoxide, +32 for sulfone) or Nuclear Magnetic Resonance (NMR) spectroscopy, where you would observe a downfield shift of the methyl protons. To prevent this, ensure that your reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are degassed.

Q4: Can the ethyl ester group hydrolyze during my reaction? What are the typical conditions for this and how can I avoid it?

A4: Yes, the ethyl ester is prone to hydrolysis to the corresponding carboxylic acid, particularly under either acidic or basic aqueous conditions, especially at elevated temperatures. To avoid unintentional hydrolysis, it is crucial to use anhydrous solvents and to run the reaction under neutral or carefully controlled pH conditions if an aqueous workup is necessary. If your desired product is sensitive to acidic or basic conditions, a neutral workup followed by rapid purification is recommended.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Significant amount of debrominated side product in Suzuki-Miyaura coupling 1. Presence of water in the reaction mixture.2. Excess base.3. Inappropriate palladium catalyst/ligand system.4. Prolonged reaction time or high temperature.1. Use anhydrous solvents and reagents.2. Perform a base screening to find the optimal type and amount.3. Use a catalyst system known to suppress dehalogenation (e.g., with bulky, electron-rich phosphine ligands).4. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Formation of the hydrolyzed carboxylic acid 1. Presence of water in acidic or basic reaction conditions.2. Aqueous workup under non-neutral pH.1. Use anhydrous solvents.2. If an aqueous workup is necessary, ensure it is performed under neutral pH and at low temperatures.
Oxidation of the methylthio group to sulfoxide or sulfone 1. Presence of oxidizing agents.2. Exposure to air for extended periods.1. Ensure all reagents are free of peroxides or other oxidizing impurities.2. Run the reaction under an inert atmosphere (N2 or Ar).
Low or no conversion of starting material 1. Inactive catalyst.2. Insufficient temperature.3. Poor quality of reagents.1. Use a fresh batch of catalyst.2. Gradually increase the reaction temperature while monitoring for product formation and side reactions.3. Ensure all starting materials and reagents are pure and dry.
Formation of multiple unidentified side products 1. Decomposition of starting material or product under the reaction conditions.2. Competing reaction pathways.1. Lower the reaction temperature.2. Screen different solvents and catalysts to find more selective conditions.3. Consider a different synthetic route if side reactions are inherent to the current approach.

Illustrative Quantitative Data on Side Product Formation

The following table provides illustrative examples of side product formation under different reaction conditions. These are representative values and may vary depending on the specific experimental setup.

Reaction Conditions Desired Product Yield Major Side Product(s) Side Product Yield
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O (4:1), 100°C, 12h65%Debrominated Product20%
Suzuki-Miyaura Coupling PdCl₂(dppf), CsF, Anhydrous Dioxane, 80°C, 4h85%Debrominated Product<5%
Nucleophilic Substitution with Amine High Temperature, Polar Aprotic Solvent70%Unidentified byproducts15%
Stirring in acidic methanol HCl in Methanol, RT, 24h10% (as methyl ester)Hydrolyzed Carboxylic Acid80%

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination

This protocol is designed to minimize the formation of the debrominated side product.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • PdCl₂(dppf) (0.03 eq)

    • Cesium Fluoride (CsF) (2.0 eq)

    • Anhydrous 1,4-Dioxane

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, arylboronic acid, PdCl₂(dppf), and CsF.

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 80°C and stir for 4-6 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Controlled Hydrolysis to 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

This protocol describes the intentional hydrolysis of the ethyl ester.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Lithium hydroxide (LiOH) (1.5 eq)

    • Tetrahydrofuran (THF) and Water (3:1 mixture)

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve this compound in a 3:1 mixture of THF and water.

    • Add LiOH and stir the mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.

Visualizations

Reaction_Pathways cluster_main Main Reaction Pathways cluster_side Side Reaction Pathways A This compound B Suzuki Coupling Product A->B  Arylboronic acid,  Pd catalyst, Base C Nucleophilic Substitution Product A->C  Nucleophile,  Heat D Debrominated Product A->D  Reductive  conditions E Hydrolyzed Product (Carboxylic Acid) A->E  H₂O, Acid/Base F Oxidized Product (Sulfoxide/Sulfone) A->F  Oxidizing agent

Caption: Main and side reaction pathways of this compound.

Caption: A general workflow for troubleshooting common issues in chemical reactions.

References

Technical Support Center: Purification of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, the hydrolyzed carboxylic acid (5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid), and potentially over-brominated or other isomeric byproducts depending on the synthetic route.

Q2: Which purification techniques are most effective for this compound?

A2: The two most common and effective purification techniques are column chromatography and recrystallization. The choice between them depends on the impurity profile and the desired final purity.

Q3: What is the expected appearance of the purified compound?

A3: Purified this compound is typically a solid, which can range in color from white to light yellow or light orange as a crystalline powder.[1]

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the purification process. It allows for the visualization of the separation of the desired compound from impurities.

Troubleshooting Guides

Column Chromatography Troubleshooting
Issue Possible Cause Solution
Poor Separation of Spots on TLC Incorrect solvent system.Optimize the eluent system. A common starting point is a heptane/ethyl acetate or hexane/ethyl acetate gradient.
Product is not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in your heptane/ethyl acetate mixture.
Compound Decomposes on Silica Gel The compound is sensitive to the acidic nature of silica gel.Deactivate the silica gel with a small amount of a base like triethylamine mixed in the eluent, or consider using a different stationary phase like alumina.
Streaking of Spots on TLC The compound may be too polar for the current solvent system or it could be acidic/basic.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent to improve the spot shape.
Difficulty Visualizing Spots on TLC The compound does not have a strong UV chromophore or does not stain well with common reagents.Use a TLC plate with a fluorescent indicator (F254) and visualize under UV light (254 nm). Alternatively, use a potassium permanganate stain, which is a general stain for organic compounds.
Recrystallization Troubleshooting
Issue Possible Cause Solution
No Crystals Form Upon Cooling The solution is not supersaturated, or the compound is too soluble in the chosen solvent.Try adding a seed crystal, scratching the inside of the flask with a glass rod at the solvent line, or placing the solution in an ice bath or freezer. If crystals still do not form, the solvent may be too good; consider a solvent in which the compound is less soluble.
Oiling Out Instead of Crystallizing The compound is melting in the hot solvent before it dissolves, or the solution is cooling too quickly.Ensure the boiling point of the solvent is lower than the melting point of the compound. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low Recovery of Purified Product Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to fully dissolve the compound. After crystallization, cool the mixture in an ice bath to minimize solubility and maximize yield.
Colored Impurities Remain in Crystals The colored impurity co-crystallizes with the product.Consider a pre-purification step like passing a solution of the crude product through a short plug of silica gel or charcoal to remove highly colored impurities before recrystallization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a mixture of heptane and ethyl acetate (e.g., starting with a 9:1 ratio).

    • Visualize the spots under UV light (254 nm). The desired product should be a distinct spot. Adjust the solvent ratio to achieve an Rf value of 0.2-0.4 for the product.

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material.

    • Prepare a slurry of silica gel in the chosen eluent (the solvent system determined from TLC).

    • Pack the column with the slurry, ensuring there are no air bubbles.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.

    • Carefully load the sample onto the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor them by TLC to identify which fractions contain the purified product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a few drops of a potential recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

    • Heat the mixture to the solvent's boiling point. If the compound dissolves, it is a potential solvent.

    • Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the compound just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Quantitative Data

The following table provides a general comparison of the expected outcomes for the purification of this compound using different techniques. Actual results may vary depending on the initial purity of the crude product.

Purification Technique Typical Purity (Post-Purification) Expected Yield Throughput Solvent Consumption
Column Chromatography >98%60-85%LowHigh
Recrystallization 95-99%70-90%HighModerate
Sequential Purification (Column + Recrystallization) >99%50-75%LowHigh

Visualizations

Purification_Workflow Crude_Product Crude Ethyl 5-bromo-2-(methylthio) pyrimidine-4-carboxylate TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Complex mixture Recrystallization Recrystallization TLC_Analysis->Recrystallization Minor impurities Purity_Check Purity Check (e.g., NMR, LC-MS) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Purity > 98% Repurify Repurify if needed Purity_Check->Repurify Purity < 98% Repurify->Column_Chromatography Repurify->Recrystallization

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_purity Troubleshooting Low Purity cluster_yield Troubleshooting Low Yield Start Purification Attempt Check_Purity Check Purity and Yield Start->Check_Purity Low_Purity Low Purity Check_Purity->Low_Purity Impure Low_Yield Low Yield Check_Purity->Low_Yield Low Yield Successful_Purification Successful Purification Check_Purity->Successful_Purification Pure & Good Yield Impurity_ID Identify Impurity (e.g., NMR) Low_Purity->Impurity_ID Material_Loss Check for Material Loss During Transfers Low_Yield->Material_Loss Solubility_Issue Review Recrystallization Solvent Choice Low_Yield->Solubility_Issue Column_Loading Check Column Loading and Elution Low_Yield->Column_Loading Starting_Material Unreacted Starting Material Impurity_ID->Starting_Material Side_Product Side Product Impurity_ID->Side_Product Optimize_Reaction Optimize Reaction Conditions Starting_Material->Optimize_Reaction Change_Purification Change/Optimize Purification Method Side_Product->Change_Purification

Caption: Logical workflow for troubleshooting common purification issues.

References

Optimizing reaction conditions for Suzuki coupling with Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate .

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific challenges you may encounter during your experiments.

Q1: My reaction shows low to no yield of the desired product. What are the first parameters I should investigate?

A1: When a Suzuki coupling reaction fails or provides low yields, a systematic check of the core components is the best approach.[1]

  • Catalyst and Ligand Integrity : The palladium catalyst, especially when using a Pd(II) precatalyst, must be effectively reduced to the active Pd(0) species in situ.[1][2] Phosphine ligands are susceptible to oxidation.[3] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere. For electron-deficient heteroaryl halides like your substrate, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the oxidative addition step.[2][4][5]

  • Inert Atmosphere : The exclusion of oxygen is critical.[3] Oxygen can lead to the homocoupling of boronic acids and the deactivation of the Pd(0) catalyst through oxidation.[1][2] Ensure your reaction vessel is properly flame-dried and purged with an inert gas (Argon or Nitrogen) and that your solvents are thoroughly degassed.[2][3]

  • Reagent Quality : Boronic acids can degrade over time, especially through protodeboronation.[3] Use fresh, high-purity boronic acid. If instability is suspected, consider converting the boronic acid to a more stable boronic ester (e.g., pinacol or MIDA esters).[3][6]

  • Base and Solvent Choice : The base is crucial for activating the boronic acid for the transmetalation step.[2] The solubility of the base and reactants is also key.[7] A common issue is poor mass transfer between an aqueous phase containing the base and the organic phase with the substrate and catalyst.[7] Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) is recommended.[7][8][9]

Q2: I am observing a significant amount of homocoupled biaryl product from my boronic acid. What causes this and how can it be prevented?

A2: Homocoupling is a common side reaction where two molecules of the boronic acid couple together.[2] This is primarily caused by the presence of oxygen or Pd(II) species in the reaction mixture.[2][10]

  • Ensure Thorough Degassing : Rigorously deoxygenate your solvents and maintain a positive pressure of inert gas throughout the reaction setup and duration.[2]

  • Use a Pd(0) Source : While Pd(II) precatalysts are common, using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling, as it eliminates the need for in-situ reduction which can be inefficient.[2][11]

Q3: Protodeboronation (loss of the boronic acid group) seems to be a major side reaction. How can I mitigate this?

A3: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a frequent cause of low yields, particularly with electron-deficient boronic acids.[3][12]

  • Choice of Base : The base can promote protodeboronation.[12] Using milder or different bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) can be beneficial.[3][13]

  • Anhydrous Conditions : While many Suzuki protocols use aqueous bases, water can be the proton source for this side reaction.[3] Trying anhydrous conditions with a soluble base may help.

  • Use Stable Boron Reagents : As mentioned, converting the boronic acid to a more robust derivative like a pinacol ester, MIDA boronate, or an organotrifluoroborate salt can significantly reduce protodeboronation.[3][6]

Q4: My starting material has poor solubility in common Suzuki solvents, leading to a sluggish reaction. What can I try?

A4: Solubility is a critical factor for an efficient reaction.[7]

  • Increase Temperature : Running the reaction at a higher temperature (e.g., 80-110 °C) can significantly improve the solubility of the reactants.[7]

  • Screen Solvents : Test a range of solvents. Polar aprotic solvents like DMF, 1,4-dioxane, or 2-MeTHF can be effective for poorly soluble substrates.[7][9] Often, a co-solvent system like Dioxane/H₂O is used to dissolve both the organic substrates and the inorganic base.[7]

  • Use a Phase-Transfer Catalyst (PTC) : In biphasic systems, adding a PTC like tetrabutylammonium bromide (TBAB) can enhance the transfer of the activated boronate species from the aqueous to the organic phase, accelerating the reaction.[7]

Q5: The ethyl ester on my pyrimidine substrate is sensitive to hydrolysis. How can I avoid cleaving it?

A5: The basic conditions required for the Suzuki coupling can potentially hydrolyze the ester functional group.[13]

  • Use Milder Bases : Strong bases like NaOH or KOH are more likely to cause hydrolysis. Opt for carbonate bases (K₂CO₃, Cs₂CO₃) or potassium phosphate (K₃PO₄).[8] Potassium fluoride (KF) is also a mild option that can prevent ester cleavage, though it may sometimes lead to lower reaction rates.[13]

  • Control Reaction Time and Temperature : Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions. Running the reaction at the lowest effective temperature can also help minimize this side reaction.[1]

Data Presentation: Optimizing Reaction Conditions

The following tables provide recommended starting points and optimization strategies for the Suzuki coupling of this compound.

Table 1: Recommended Starting Conditions for Screening

ParameterCondition ACondition BCondition CRationale
Pd Source (mol%) Pd(PPh₃)₄ (5%)Pd₂(dba)₃ (2%)PdCl₂(dppf) (3%)Screening different palladium oxidation states and ligand environments.[5][11]
Ligand (mol%) -SPhos (4%)-Buchwald ligands like SPhos are effective for challenging heteroaryl halides.[2][4]
Base (equiv) K₂CO₃ (2.0)K₃PO₄ (2.0)Cs₂CO₃ (2.0)Base strength and cation can significantly impact rate and yield.[2][7]
Solvent System 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (5:1)DMF (anhydrous)Solvents affect reagent solubility and catalyst activity.[7][9]
Temperature (°C) 10011090Higher temperatures often needed but can increase side reactions.[7]

Table 2: Troubleshooting Quick Reference

Observed ProblemPotential Cause(s)Recommended Action(s)
Low Conversion Inactive catalyst; Low temperature; Poor solubilitySwitch to a Buchwald-type ligand (e.g., SPhos); Increase temperature; Screen different solvents (DMF, 2-MeTHF).[2][7]
Homocoupling Oxygen in the system; Inefficient Pd(II) reductionEnsure rigorous degassing; Use a direct Pd(0) source like Pd(PPh₃)₄.[2]
Protodeboronation Unstable boronic acid; Base-catalyzed decompositionUse a pinacol or MIDA boronate ester; Switch to a milder base (e.g., KF).[3][6][13]
Ester Hydrolysis Base is too strong; Prolonged reaction timeUse a milder base (K₂CO₃, KF); Monitor reaction closely and work up upon completion.[13]
Catalyst Deactivation Pyrimidine nitrogen coordinationUse bulky, electron-rich ligands to shield the Pd center.[4][14]

Detailed Experimental Protocol

This is a generalized procedure that should be optimized for your specific boronic acid coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid or ester (1.2 - 1.5 equiv)[7]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[11][15]

  • Base (e.g., K₃PO₄, 2.0 equiv)[2][7]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, to make a 0.1-0.5 M solution)[1][7]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the this compound (1.0 equiv), the boronic acid (1.2 equiv), and the finely powdered base (2.0 equiv).[7]

  • Inert Atmosphere : Seal the flask with a septum, then evacuate the flask under high vacuum and backfill with inert gas. Repeat this cycle three to five times to ensure an oxygen-free environment.[2][9]

  • Solvent Addition : Add the degassed solvent system via syringe under a positive pressure of inert gas.[2]

  • Catalyst Addition : Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Reaction : Place the flask in a pre-heated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[7]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).[2]

  • Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[2]

  • Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[1][2]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂-R² oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination trans_complex->out2 in1->oa_complex R¹-X in2->trans_complex R²-B(OR)₂ base Base base->in2 activates

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.[16]

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_sm Starting Material (SM) Consumed? start->check_sm inactive_cat Inactive Catalyst System check_sm->inactive_cat No side_products Complex Mixture of Byproducts? check_sm->side_products Yes action_cat Action: • Increase Temperature • Switch to more active ligand  (e.g., SPhos, XPhos) • Check reagent quality inactive_cat->action_cat rerun Re-run Optimized Reaction action_cat->rerun homocoupling Homocoupling Observed side_products->homocoupling Yes (Homocoupling) protodeboronation Protodeboronation Suspected side_products->protodeboronation Yes (Protodeboronation) side_products->rerun No (Decomposition) -> Lower Temperature action_homocoupling Action: • Ensure thorough degassing • Use Pd(0) source homocoupling->action_homocoupling action_homocoupling->rerun action_protodeboronation Action: • Switch from Boronic Acid to  Pinacol Ester or MIDA Boronate • Use milder base (e.g., KF) protodeboronation->action_protodeboronation action_protodeboronation->rerun

Caption: A workflow diagram for troubleshooting low yields.[2]

References

Technical Support Center: Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid.

  • Oxidation: The methylthio group is prone to oxidation, which can form the corresponding sulfoxide and, subsequently, the sulfone.[1][2][3][4][5] This can be triggered by atmospheric oxygen over time or by oxidizing agents.

  • Photodegradation: Exposure to UV light can lead to the degradation of the pyrimidine ring and potentially the cleavage of the carbon-bromine bond.[6][7][8][9]

  • Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition. The decomposition of the related carboxylic acid starts at 158-162°C.[10][11]

Q2: What are the common impurities observed during the synthesis and storage of this compound?

A2: Impurities can arise from starting materials, side reactions during synthesis, or degradation upon storage. Common impurities may include:

  • Unreacted starting materials.

  • Byproducts from competing reactions, such as the formation of regioisomers or dimeric species.[12][13]

  • Hydrolysis product: 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid.

  • Oxidation products: The corresponding sulfoxide and sulfone.

Q3: How can I monitor the purity and degradation of my sample?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the purity of this compound and detecting its degradation products. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with an acidic modifier like formic or acetic acid) is a good starting point for method development. UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance should be employed.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction During Synthesis
  • Potential Cause: Suboptimal reaction conditions, such as temperature, reaction time, or choice of base/catalyst. Impurities in starting materials can also inhibit the reaction.[14][15][16]

  • Troubleshooting Steps:

    • Verify Purity of Starting Materials: Ensure all reactants are of high purity using appropriate analytical techniques (e.g., NMR, GC-MS).

    • Optimize Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to byproduct formation. Experiment with a range of temperatures.

    • Adjust Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC to determine the optimal reaction time.

    • Screen Solvents and Catalysts: The choice of solvent and catalyst can significantly impact yield and selectivity.[16]

Issue 2: Appearance of Unexpected Peaks in HPLC Analysis of a Stored Sample
  • Potential Cause: This indicates degradation of the compound. The unexpected peaks could correspond to hydrolysis, oxidation, or photodegradation products.

  • Troubleshooting Steps:

    • Characterize Degradation Products: Use LC-MS to identify the mass of the unknown peaks. This can help in elucidating their structures. The expected masses would correspond to the hydrolysis product, the sulfoxide (+16 amu), and the sulfone (+32 amu).

    • Perform Forced Degradation Studies: To confirm the identity of the degradation products, subject a pure sample of the compound to forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress).[17][18] Analyze the stressed samples by HPLC to see if the retention times of the resulting peaks match the unexpected peaks in your stored sample.

    • Review Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place, preferably under an inert atmosphere, to minimize degradation.

Issue 3: Difficulty in Purifying the Crude Product
  • Potential Cause: The presence of closely related impurities or byproducts that are difficult to separate by standard purification techniques like column chromatography.

  • Troubleshooting Steps:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for removing impurities.[19]

    • Preparative HPLC: For high-purity requirements, preparative HPLC can be used to isolate the desired compound from its impurities.[19]

    • Optimize Chromatography Conditions: Experiment with different stationary phases (e.g., different types of C18, phenyl-hexyl) and mobile phase compositions to improve the resolution between the product and impurities in column chromatography.

Data Presentation

Table 1: Potential Degradation Products of this compound

Degradation PathwayPotential Product NameMolecular FormulaChange in Mass (amu)
Hydrolysis5-bromo-2-(methylthio)pyrimidine-4-carboxylic acidC₆H₅BrN₂O₂S-28
OxidationEthyl 5-bromo-2-(methylsulfinyl)pyrimidine-4-carboxylateC₈H₉BrN₂O₃S+16
OxidationEthyl 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylateC₈H₉BrN₂O₄S+32

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 1N HCl. Heat the solution at 60-80°C for a specified period (e.g., 2, 6, 12, 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 1N NaOH. Keep the solution at room temperature or heat gently (e.g., 40-60°C) for a specified period. Neutralize the solution before HPLC analysis.[20]

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add a solution of 3-30% hydrogen peroxide. Keep the solution at room temperature for a specified period.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm or 366 nm) in a photostability chamber for a specified duration. Also, expose the solid compound to the same light conditions.

  • Thermal Degradation: Place the solid compound in a temperature-controlled oven at a temperature below its melting point (e.g., 100°C, 120°C) for a specified period. Also, heat a solution of the compound.

  • Analysis: Analyze all stressed samples by a stability-indicating HPLC method and compare them with an unstressed control sample.

Visualizations

cluster_degradation Degradation Pathways Parent This compound Hydrolysis_Product 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid Parent->Hydrolysis_Product H₂O, H⁺/OH⁻ Oxidation_Product1 Sulfoxide Derivative Parent->Oxidation_Product1 [O] Photo_Products Ring Cleavage/ Debromination Products Parent->Photo_Products Hydrolysis Hydrolysis (Acid/Base) Oxidation Oxidation Photodegradation Photodegradation (UV Light) Oxidation_Product2 Sulfone Derivative Oxidation_Product1->Oxidation_Product2 [O]

Caption: Predicted degradation pathways of the target molecule.

cluster_workflow Troubleshooting Workflow for Unexpected HPLC Peaks Start Unexpected Peak in HPLC LCMS Analyze by LC-MS to determine mass Start->LCMS Forced_Degradation Perform Forced Degradation Studies Start->Forced_Degradation Compare Compare Retention Times and Mass Spectra LCMS->Compare Forced_Degradation->Compare Identify Identify Degradation Product Compare->Identify Review Review Storage Conditions Identify->Review

Caption: Workflow for identifying unknown degradation products.

References

Stability issues of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate in solution. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

For long-term storage, the solid compound should be stored in a tightly sealed container in a dry, dark place at low temperatures, ideally at -20°C, as some pyrimidine derivatives are stable for years under these conditions.[1][2] For the related carboxylic acid, storage at 2-8°C is recommended. To prevent degradation, it is advisable to avoid repeated freeze-thaw cycles.

Q2: Is it advisable to store this compound in solution?

Long-term storage in solution is generally not recommended as it can accelerate degradation. If temporary storage in solution is necessary, use a high-purity, anhydrous aprotic solvent. The solution should be stored at low temperatures (e.g., -20°C or -80°C) in a tightly sealed vial, protected from light. The stability in a specific solvent should be experimentally verified.

Q3: What are the potential degradation pathways for this compound in solution?

While specific studies on this ethyl ester are limited, based on its functional groups, the following degradation pathways are plausible:

  • Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid. This reaction can be catalyzed by acidic or basic conditions.[3][4][5][6][7]

  • Thioether Oxidation: The methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, subsequently, the sulfone.[1][2][8][9][10]

  • Dehalogenation: The bromo-substituent on the pyrimidine ring may be removed under certain reductive conditions or during some palladium-catalyzed reactions.[11][12][13][14]

Q4: Which solvents are recommended for preparing solutions of this compound?

For related pyrimidine carboxylate derivatives, solubility has been reported in organic solvents such as DMF and DMSO.[1][2] When preparing solutions for biological assays, it is common to make a concentrated stock in an organic solvent like DMSO and then dilute it into the aqueous buffer. However, the stability in these solvents should be confirmed.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Inconsistent or unexpected experimental results. Degradation of the compound, leading to a lower effective concentration or interference from degradation products.1. Verify the purity of your compound stock using an appropriate analytical method (e.g., HPLC, LC-MS).2. If degradation is confirmed, use a fresh, high-purity batch of the compound.3. Review your solution preparation, handling, and storage procedures to minimize exposure to conditions that may cause degradation (light, high temperature, incompatible pH).
Precipitation or change in color of a stock solution. Compound degradation, poor solubility in the chosen solvent, or reaction with the solvent.1. Assess the purity of the solution to identify any degradation products.2. Consider using a different, high-purity, anhydrous solvent.3. Determine the thermodynamic solubility of the compound in the selected solvent to avoid supersaturation.
Loss of biological activity over time in an assay. Instability of the compound in the aqueous assay buffer (e.g., due to pH, temperature, or presence of reactive species).1. Perform a time-course experiment to assess the stability of the compound in the assay buffer under the exact experimental conditions.2. Analyze samples at different time points by HPLC or LC-MS to quantify the remaining parent compound.3. If instability is confirmed, consider modifying the assay conditions (e.g., adjusting pH, adding antioxidants) or preparing fresh solutions immediately before use.

Potential Degradation Pathways

Potential Degradation Pathways A This compound B 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid A->B Ester Hydrolysis (Acid/Base Catalyzed) C Ethyl 5-bromo-2-(methylsulfinyl)pyrimidine-4-carboxylate A->C Thioether Oxidation E Ethyl 2-(methylthio)pyrimidine-4-carboxylate A->E Dehalogenation D Ethyl 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylate C->D Further Oxidation

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: General Workflow for Assessing Solution Stability

This protocol outlines a general method for determining the stability of this compound in a specific solvent or buffer.

Workflow for Solution Stability Assessment cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare a stock solution of known concentration in the desired solvent. B Prepare samples for different conditions (e.g., pH, temperature, light exposure). A->B C Analyze a T=0 sample immediately by HPLC/LC-MS to get the initial concentration. B->C D Incubate samples under the specified conditions. C->D E Withdraw aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours). D->E F Analyze aliquots by HPLC/LC-MS. E->F G Quantify the remaining parent compound at each time point. F->G H Plot concentration vs. time to determine the degradation rate. G->H I Identify any major degradation products. H->I

Caption: A general workflow for assessing the stability of a compound in solution.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL or 10 mM) in the solvent or buffer of interest.

  • Sample Incubation: Aliquot the solution into several vials. Expose the vials to the conditions you want to test (e.g., room temperature, 37°C, protected from light, exposed to light).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), take an aliquot from each condition.

  • Sample Analysis: Immediately analyze the aliquots by a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16][17]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial (T=0) concentration.

    • Plot the percentage of the remaining compound against time to visualize the degradation kinetics.

    • If using LC-MS, analyze the chromatograms for the appearance of new peaks that could correspond to degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the potential degradation pathways and to develop a stability-indicating analytical method.

Methodology:

  • Stress Conditions: Subject solutions of the compound to a variety of stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: Incubate the solid compound and a solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the solid compound and a solution to UV and visible light.

  • Sample Analysis: After a defined period of exposure (e.g., 24 hours), analyze the stressed samples, along with an unstressed control, by HPLC-UV/MS.

  • Data Evaluation:

    • Determine the extent of degradation under each condition.

    • Characterize the major degradation products using mass spectrometry.

    • Ensure that the analytical method can separate the parent compound from all significant degradation products.

References

Overcoming low yield in the synthesis of 5-halopyrimidine-4-carboxylic acid esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-halopyrimidine-4-carboxylic acid esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during their experiments. Here you will find answers to frequently asked questions and detailed troubleshooting guides.

Troubleshooting Guide

Q1: My synthesis of methyl 5-bromopyrimidine-4-carboxylate via the condensation of formamidine acetate and mucobromic acid resulted in a very low yield (3-8%) and many byproducts. What is causing this and how can I improve the yield?

A1: This is a common issue with this traditional synthetic route. The low yield is often attributed to the formation of a large amount of unknown byproducts during the condensation reaction in alkaline media.[1] Subsequent conversion to the methyl ester via the acid chloride also requires laborious chromatographic purification, which further reduces the overall yield.[1]

Recommended Solution: Minisci Homolytic Alkoxycarbonylation

A more effective, one-step approach is the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines. This method has been shown to be highly regioselective and can produce useful quantities (>10 g) of the desired product. For instance, ethyl 5-bromopyrimidine-4-carboxylate was successfully synthesized in 48% yield in one step from the inexpensive starting material, 5-bromopyrimidine.[1]

Key advantages of the Minisci reaction in this context include:

  • Higher Yield: Significantly improves upon the 3-8% yield of the traditional method.

  • Fewer Steps: Reduces the number of synthetic and purification steps.[1]

  • High Regioselectivity: The reaction shows a high preference for substitution at the 4-position of the pyrimidine ring.[1]

  • Minimized Polysubstitution: The use of a biphasic solvent system, such as toluene-water, helps to minimize polysubstitution.[1]

Q2: I am attempting the Minisci reaction to synthesize ethyl 5-bromopyrimidine-4-carboxylate, but the conversion rate is low. How can I optimize this reaction?

A2: Low conversion in the Minisci reaction for this synthesis can often be addressed by adjusting the solvent system and additives. One critical factor is the solubility of the radical precursor.

Troubleshooting Steps:

  • Co-solvent Addition: The use of acetic acid as a co-solvent can significantly increase the conversion rate (from 35% to 100% in some cases) and yield (up to 75%).[1] Acetic acid helps to solubilize lipophilic aldehydes in the aqueous phase where the radical precursor is prepared.[1]

  • Choice of Alkyl Pyruvate: The choice of alkyl pyruvate can also influence the conversion and isolated yield. For example, switching from methyl pyruvate to ethyl pyruvate has been shown to increase both the conversion and the yield of the corresponding ester.[1]

  • Solvent System: A biphasic toluene-water system is effective in minimizing polysubstitution.[1]

Q3: My esterification reaction to produce a 5-halopyrimidine-4-carboxylic acid ester is giving a low yield, and I suspect the reaction has not gone to completion. What are the potential causes and solutions?

A3: Low yields in esterification reactions, such as the Fischer esterification, are often due to the reversible nature of the reaction or suboptimal reaction conditions.[2]

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have reached equilibrium.

    • Solution: Increase the reaction time or temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).[2]

  • Equilibrium Limitation: The equilibrium may not favor the formation of the product.

    • Solution: Use a large excess of the alcohol, which can also serve as the solvent.[2] Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.[2]

  • Insufficient Catalyst: The concentration of the acid catalyst may be too low.

    • Solution: Increase the amount of the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).[2]

  • Hydrolysis of Product: The ester product can be hydrolyzed back to the carboxylic acid if water is present.

    • Solution: Ensure anhydrous conditions and effectively remove water during the reaction.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common side reactions in the synthesis of pyrimidines that can lead to low yields?

A1: Several side reactions can occur during pyrimidine synthesis, leading to reduced yields of the desired product. These include:

  • Self-condensation: The 1,3-dicarbonyl compound can self-condense.[4]

  • Hydrolysis: The amidine starting material can undergo hydrolysis.[4]

  • Incomplete Cyclization: The reaction may not proceed to complete cyclization.[4][5]

  • Formation of Hantzsch-type 1,4-dihydropyridine (DHP): In Biginelli-type reactions, this can be a significant fluorescent byproduct.[3][4]

  • Formation of N-acylurea byproducts: These can complicate purification.[3][4]

Q2: How can I purify my crude 5-halopyrimidine-4-carboxylic acid ester?

A2: Purification of the crude ester is crucial for obtaining a high-purity product. Common purification methods include:

  • Column Chromatography: This is a widely used method for separating the desired ester from byproducts and unreacted starting materials.[1][2]

  • Recrystallization: If the ester is a solid, recrystallization from a suitable solvent can be an effective purification technique.[4]

  • Distillation: For volatile esters, distillation can be used for purification.[6][7]

  • Liquid-Liquid Extraction: This can be used to remove water-soluble impurities.[7]

Q3: Are there alternative high-yielding methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters?

A3: Yes, a method has been described for the synthesis of 2-substituted pyrimidine-5-carboxylic esters in moderate to excellent yields. This method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts.[8][9] This approach provides a direct route to pyrimidines that are unsubstituted at the 4-position.[8]

Data Presentation

Table 1: Comparison of Synthetic Routes for Methyl 5-bromopyrimidine-4-carboxylate

Synthetic RouteStarting MaterialsKey StepsOverall YieldReference
Traditional MethodFormamidine acetate, Mucobromic acidCondensation, Esterification via acid chloride3-8%[1]
Minisci Reaction5-Bromopyrimidine, Methyl pyruvateHomolytic alkoxycarbonylation44%[1]

Table 2: Optimization of the Minisci Reaction for Ethyl 5-bromopyrimidine-4-carboxylate Synthesis

Alkyl PyruvateSolvent SystemAdditiveConversionIsolated YieldReference
Methyl PyruvateToluene-H₂ONone85%44%[1]
Ethyl PyruvateToluene-H₂ONone89%62%[1]
Ethyl PyruvateToluene-H₂OAcetic Acid100%75%[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-bromopyrimidine-4-carboxylate via Minisci Reaction

This protocol is adapted from a published procedure.[1]

Materials:

  • 5-Bromopyrimidine

  • Ethyl pyruvate

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (30% in H₂O)

  • Toluene

  • Acetic acid

  • Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of ethyl pyruvate in acetic acid, slowly add hydrogen peroxide at 0 °C. Stir the mixture for 30 minutes.

  • In a separate flask, dissolve 5-bromopyrimidine and iron(II) sulfate heptahydrate in a mixture of toluene and water.

  • Add the prepared peroxide solution dropwise to the 5-bromopyrimidine solution at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture vigorously for 12-16 hours at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure ethyl 5-bromopyrimidine-4-carboxylate.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Ester cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions Start Start Synthesis CheckYield Low Yield? Start->CheckYield IdentifyCause Identify Potential Cause CheckYield->IdentifyCause Yes SuccessfulYield Successful Yield CheckYield->SuccessfulYield No IncompleteReaction Incomplete Reaction/ Equilibrium Limitation IdentifyCause->IncompleteReaction SideReactions Side Reactions/ Byproduct Formation IdentifyCause->SideReactions SuboptimalConditions Suboptimal Reaction Conditions IdentifyCause->SuboptimalConditions PurificationIssues Purification Issues IdentifyCause->PurificationIssues IncreaseTimeTemp Increase Reaction Time/ Temperature IncompleteReaction->IncreaseTimeTemp ExcessReagent Use Excess Alcohol/ Remove Water IncompleteReaction->ExcessReagent ChangeMethod Change Synthetic Method (e.g., Minisci Reaction) SideReactions->ChangeMethod OptimizeConditions Optimize Solvent/ Catalyst/Additives SuboptimalConditions->OptimizeConditions ImprovePurification Improve Purification Technique PurificationIssues->ImprovePurification IncreaseTimeTemp->CheckYield ExcessReagent->CheckYield ChangeMethod->CheckYield OptimizeConditions->CheckYield ImprovePurification->CheckYield

Caption: Troubleshooting workflow for low yield in synthesis.

Minisci_Reaction_Workflow cluster_reactants Reactants cluster_reaction_steps Reaction Steps cluster_product Product Halopyrimidine 5-Halopyrimidine RadicalAddition Radical Addition to 5-Halopyrimidine Halopyrimidine->RadicalAddition AlkylPyruvate Alkyl Pyruvate RadicalPrecursor Formation of 2-Hydroperoxy-2- hydroxypropanoate AlkylPyruvate->RadicalPrecursor H2O2 H₂O₂ H2O2->RadicalPrecursor FeSO4 FeSO₄ RadicalGeneration Fe(II)-mediated Generation of Alkoxycarbonyl Radical FeSO4->RadicalGeneration RadicalPrecursor->RadicalGeneration RadicalGeneration->RadicalAddition Aromatization Aromatization RadicalAddition->Aromatization FinalProduct 5-Halopyrimidine-4- Carboxylic Acid Ester Aromatization->FinalProduct

Caption: Workflow for the Minisci homolytic alkoxycarbonylation.

References

Technical Support Center: Minimizing Byproduct Formation in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction is producing a significant yellow, fluorescent byproduct. What is it and how can I prevent it?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This arises from a competing pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia is often formed from the decomposition of urea at higher temperatures.[1]

Troubleshooting Strategies:

  • Temperature Control: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1]

  • Catalyst Selection: The choice of catalyst can influence the selectivity. Certain Lewis acids may favor the desired Biginelli pathway over the Hantzsch reaction.

  • Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1]

Q2: I am observing a low yield of my desired dihydropyrimidinone (DHPM) in the Biginelli reaction, with a lot of unreacted starting materials.

A2: Low conversion can be due to several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[1]

Troubleshooting Strategies:

  • Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may need regeneration. For acid catalysts like HCl, verify the concentration is appropriate.

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.

  • Solvent Choice: The solvent can impact reactant solubility and reaction rate. While ethanol is common, exploring other solvents or solvent-free conditions may improve yields.[1]

Q3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and prevent their formation?

A3: N-acylureas can form as byproducts in the Biginelli reaction, complicating purification. They arise from a competing reaction between the β-ketoester and urea.

Identification and Prevention:

  • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.

  • Reaction Conditions: Careful control of reactant stoichiometry and catalyst choice can suppress the formation of N-acylureas.

  • Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired DHPM product.[1]

Q4: I am struggling with side reactions in my Pinner pyrimidine synthesis. What are the common pitfalls?

A4: The Pinner synthesis can be prone to side reactions such as the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.

Preventative Measures:

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and prone to hydrolysis.

  • Anhydrous Conditions: It is crucial to maintain strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.

  • Base Selection: The choice and stoichiometry of the base are critical for promoting the desired cyclization while minimizing side reactions.

Troubleshooting Guides

Issue 1: Formation of Regioisomers with Unsymmetrical 1,3-Dicarbonyl Compounds

When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two different regioisomers is possible. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups.

Solutions:

  • Choice of Reaction Conditions: The reaction conditions, including the catalyst and solvent, can influence the regioselectivity. A systematic screening of conditions is recommended.

  • Use of Pre-functionalized Substrates: Synthesizing a more complex starting material with the desired connectivity already established can circumvent the issue of regioselectivity.

  • Chromatographic Separation: If a mixture of regioisomers is formed, careful column chromatography can often be used to separate the desired product.

Issue 2: Incomplete Cyclization or Hydrolysis of Intermediates

In many pyrimidine syntheses, the final ring-closing step can be slow or incomplete, leading to the accumulation of intermediates that may be prone to hydrolysis.

Solutions:

  • Catalyst: The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1]

  • Reaction Time: Some cyclizations are inherently slow and may require extended reaction times. Monitor the reaction by TLC to determine the optimal duration.

  • Dehydrating Agent: In cases where water is a byproduct of the cyclization, the addition of a dehydrating agent can drive the reaction to completion.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data on the effect of different reaction parameters on product yield and byproduct formation.

Table 1: Effect of Catalyst on Biginelli Reaction Yield

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
HCl20Water900.592[2]
Uranyl Acetate5Solvent-free90495[3]
Succinimide Sulfonic Acid5Solvent-free90492[3]
NiCl₂·6H₂O10EthanolReflux550.3[4]
CuCl₂·2H₂O10EthanolReflux56.2[4]
CoCl₂·6H₂O10EthanolReflux50.7[4]

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Pyrimidine Synthesis

Synthesis MethodReaction TimeYield (%)Reference
Microwave8 min69-88[5]
Conventional24 h42-55[5]
Microwave21-29 min73-82[6]
Conventional5-6.5 h54-65[6]

Experimental Protocols

Protocol 1: Optimized Biginelli Reaction to Minimize Hantzsch Byproduct

This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) over the fluorescent Hantzsch dihydropyridine byproduct.

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Sulfated zirconia (50 mg) or another suitable Lewis acid catalyst

  • Ethanol (for work-up)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).

  • Add the catalyst (e.g., sulfated zirconia, 50 mg).

  • Stir the mixture at a controlled temperature of 60°C.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Add a small amount of ethanol and stir for 5 minutes.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[1]

Protocol 2: General Procedure for Pinner Pyrimidine Synthesis

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, with an emphasis on preventing common side reactions.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)

  • Amidine hydrochloride (10 mmol)

  • Base (e.g., sodium ethoxide) (10 mmol)

  • Anhydrous ethanol

Procedure:

  • Ensure all glassware is thoroughly dried.

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,3-dicarbonyl compound and amidine hydrochloride in anhydrous ethanol.

  • Slowly add the base to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[1]

Visualizations

Biginelli_vs_Hantzsch Aldehyde Aldehyde Biginelli Biginelli Pathway Aldehyde->Biginelli Hantzsch Hantzsch Pathway (Side Reaction) Aldehyde->Hantzsch Ketoester β-Ketoester Ketoester->Biginelli Ketoester->Hantzsch 2 eq. Urea Urea Ammonia Ammonia (from Urea decomposition) Urea->Ammonia Urea->Biginelli Ammonia->Hantzsch DHPM Desired DHPM Biginelli->DHPM DHP Dihydropyridine Byproduct Hantzsch->DHP Troubleshooting_Low_Yield Start Low Yield of Pyrimidine Cause1 Inactive Catalyst Start->Cause1 Cause2 Suboptimal Temperature/Time Start->Cause2 Cause3 Impure Reactants Start->Cause3 Cause4 Incomplete Cyclization Start->Cause4 Sol1 Regenerate/Replace Catalyst Adjust Concentration Cause1->Sol1 Sol2 Increase Temperature/Time Monitor with TLC Cause2->Sol2 Sol3 Purify Starting Materials Cause3->Sol3 Sol4 Add Acid Catalyst Use Dehydrating Agent Cause4->Sol4

References

Navigating the Synthesis of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate: A Technical Guide for Scalability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate, a key intermediate in the development of various therapeutic agents, presents unique challenges when transitioning from laboratory-scale to large-scale production. This technical support center provides troubleshooting guidance and frequently asked questions to address potential issues encountered during the scale-up of this critical synthesis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis, offering potential causes and recommended solutions to ensure a smooth and efficient scale-up process.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product - Incomplete reaction during the initial condensation. - Suboptimal reaction temperature or time. - Inefficient purification leading to product loss. - Degradation of intermediates or final product.- Ensure complete dissolution and mixing of reactants. Monitor reaction progress using techniques like TLC or LC-MS. - Optimize temperature and reaction time for the specific scale. What works on a small scale may need adjustment for larger volumes. - Explore alternative purification methods such as crystallization over chromatography to minimize loss on a large scale. - Handle intermediates and the final product under inert atmosphere if sensitive to air or moisture.
Formation of Impurities - Presence of impurities in starting materials. - Side reactions due to localized overheating. - Incorrect stoichiometry of reactants.- Use high-purity starting materials. Perform quality control checks on all raw materials. - Ensure efficient stirring and temperature control to maintain a homogeneous reaction mixture. - Carefully control the addition rate of reagents to avoid excess and subsequent side reactions.
Difficult Purification - Oily or non-crystalline final product. - Co-elution of impurities during column chromatography.- Attempt to form a salt of the carboxylic acid precursor to facilitate crystallization and purification. - If chromatography is unavoidable, optimize the solvent system and consider using a different stationary phase. Recrystallization of the crude product before chromatography can also help.
Exothermic Reaction Runaway - Poor heat dissipation in large reactors. - Rapid addition of reagents.- Ensure the reactor has adequate cooling capacity. - Add reagents in portions or via a syringe pump to control the reaction rate and temperature. - Conduct a reaction calorimetry study to understand the thermal profile of the reaction before scaling up.
Safety Hazards - Use of hazardous reagents like oxalyl chloride or corrosive acids. - Evolution of toxic gases.- Implement appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, scrubbers). - Ensure adequate ventilation and have appropriate quenching agents readily available. - Consult the Safety Data Sheets (SDS) for all chemicals and conduct a thorough risk assessment.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and their scalability considerations?

A1: Two primary routes are commonly reported:

  • Route A: From Mucobromic Acid: This traditional method involves the condensation of mucobromic acid with S-methylisothiourea sulfate.[2][3] While the starting materials are relatively inexpensive, this route can suffer from low yields and the formation of significant byproducts, making purification challenging at a larger scale.[4]

  • Route B: Minisci-type Reaction: A more modern approach involves a Minisci-type radical reaction on a pyrimidine precursor. This method can offer higher regioselectivity and improved yields, making it a more attractive option for scale-up, potentially reducing the number of steps and simplifying purification.[4]

Q2: How can I improve the yield and purity of the final product during scale-up?

A2: To enhance yield and purity, consider the following:

  • Starting Material Quality: Ensure the purity of your starting materials, as impurities can carry through and complicate purification.

  • Reaction Monitoring: Closely monitor the reaction's progress to determine the optimal endpoint and avoid the formation of degradation products.

  • Controlled Conditions: Maintain strict control over reaction parameters such as temperature, pressure, and stirring rate.

  • Purification Strategy: For large-scale operations, favor crystallization over chromatography. If chromatography is necessary, optimizing the mobile phase and loading can improve separation efficiency.

Q3: What are the key safety precautions to take when scaling up this synthesis?

A3: Safety is paramount during scale-up. Key considerations include:

  • Hazardous Reagents: Be aware of the hazards associated with all chemicals used, particularly corrosive and toxic substances.[1]

  • Exothermic Reactions: The initial condensation step can be exothermic. Ensure your reactor can handle the heat generated and have a cooling plan in place.

  • Ventilation: The reaction may produce volatile and potentially harmful byproducts. Perform the synthesis in a well-ventilated area, preferably a fume hood.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat.

Experimental Workflow and Key Checkpoints

The following diagram outlines the general workflow for the synthesis of this compound, highlighting critical control points for successful scalability.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Start Starting Materials (e.g., Mucobromic Acid, S-methylisothiourea sulfate) QC1 Quality Control: Purity Check Start->QC1 Condensation Condensation Reaction (Formation of Carboxylic Acid Precursor) QC1->Condensation Pass QC2 In-process Control: Reaction Monitoring (TLC/LC-MS) Condensation->QC2 Esterification Esterification Workup Aqueous Work-up & Extraction Esterification->Workup QC2->Esterification Complete Purification Purification (Crystallization or Chromatography) Workup->Purification Drying Drying of Final Product Purification->Drying End This compound Drying->End QC3 Final QC: Purity & Characterization End->QC3

Caption: Key stages and quality control checkpoints in the synthesis workflow.

By carefully considering these troubleshooting tips, frequently asked questions, and the outlined workflow, researchers and production chemists can more effectively navigate the challenges of scaling up the synthesis of this compound, ensuring a more efficient, safe, and high-yielding process.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrimidine Derivatives' Anticancer Potential

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the anticancer activity of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate and its analogs, presenting available experimental data to inform structure-activity relationship (SAR) studies and guide future drug discovery efforts.

Comparative Analysis of In-Vitro Cytotoxicity

A study on novel 5-bromo-2,4-bis(methylthio)pyrimidine derivatives demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, and the results are summarized in the table below. For context, the activity of the well-established tyrosine kinase inhibitor, Dasatinib, is included.

Compound IDHCT116 (Colon Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)K562 (Chronic Myeloid Leukemia) IC50 (µM)U937 (Histiocytic Lymphoma) IC50 (µM)L02 (Normal Liver Cell Line) IC50 (µM)
Novel Derivative 11.28 ± 0.112.45 ± 0.230.89 ± 0.091.56 ± 0.14> 50
Novel Derivative 23.15 ± 0.285.87 ± 0.511.12 ± 0.132.98 ± 0.25> 50
Novel Derivative 30.95 ± 0.081.78 ± 0.160.54 ± 0.061.02 ± 0.11> 40
Novel Derivative 45.21 ± 0.458.92 ± 0.782.56 ± 0.244.88 ± 0.41> 50
Dasatinib0.02 ± 0.0030.05 ± 0.0060.004 ± 0.0010.008 ± 0.00115.6 ± 1.4

Data sourced from a comparative guide on 5-bromo-2,4-bis(methylthio)pyrimidine derivatives. It is important to note that these are not direct analogs of this compound but belong to a related chemical class.

These findings suggest that 5-bromopyrimidine derivatives can exhibit potent and selective anticancer activity. The high IC50 values against the normal human liver cell line (L02) for the novel derivatives indicate a favorable therapeutic window.

Experimental Protocols

The following is a detailed methodology for the MTT cytotoxicity assay, a standard method used to determine the IC50 values of investigational compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest (e.g., HCT116, A549, K562, U937) and a normal cell line (e.g., L02)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Investigational compounds (dissolved in a suitable solvent, typically DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the investigational compounds in complete culture medium. After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the compound dilutions at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., 0.1% DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the MTT reagent to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C until a purple precipitate is visible under a microscope.

  • Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plates on a shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Potential Signaling Pathway Involvement

While the precise mechanism of action for this compound is yet to be fully elucidated, pyrimidine derivatives are known to modulate various signaling pathways critical for cancer cell survival and proliferation. One such key pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many types of cancer. Inhibition of this pathway can lead to decreased cell growth, proliferation, and survival, and can induce apoptosis.

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and a hypothetical point of inhibition by a pyrimidine derivative.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition Proliferation Cell Growth & Survival S6K->Proliferation eIF4E->Proliferation Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->Akt Potential Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a pyrimidine derivative.

This guide serves as a foundational resource for researchers interested in the biological activities of this compound and its analogs. Further experimental validation is necessary to confirm the specific activities and mechanisms of action of these compounds.

A Comparative Guide to Pyrimidine Building Blocks in Drug Discovery: Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous FDA-approved drugs. The strategic selection of pyrimidine building blocks is therefore a critical decision in the design and synthesis of novel therapeutics. This guide provides an objective comparison of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate with other widely used pyrimidine building blocks, focusing on their reactivity in key cross-coupling reactions and their applications in drug discovery.

Performance Comparison in Key Synthetic Reactions

The utility of a pyrimidine building block is largely determined by its performance in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures. The reactivity of halopyrimidines in these transformations is influenced by the nature and position of the halogen substituents, with the general order of reactivity being I > Br > Cl.

Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions

The following table summarizes the reported yields for the Suzuki-Miyaura coupling of various pyrimidine building blocks with different arylboronic acids. It is important to note that the reaction conditions are not identical across all examples, which may influence the observed yields.

Pyrimidine Building BlockArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O100Data Not Available
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10071-81[1][2][3]
5-Bromo-2-chloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O70-80~60[4]
2-ChloropyrimidinePiperidine (SNAr)-K₂CO₃Water35-6588
2-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidVarious Pd precatalystsVariousMeOH/THFRT60-95[5]
5-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄Dioxane/H₂ONot SpecifiedModerate to good[6]

Table 2: Regioselectivity in Cross-Coupling Reactions of Dihalopyrimidines

The presence of multiple halogen atoms on the pyrimidine ring introduces the challenge of regioselectivity. The following table highlights the preferential site of reaction for common dihalopyrimidine building blocks.

Pyrimidine Building BlockReaction TypeMajor Product
2,4-DichloropyrimidineSuzuki-MiyauraC4-substitution[1][2][3][7]
5-Bromo-2-chloropyrimidineSuzuki-MiyauraC5-substitution[8][9]
2,4-DichloropyrimidineC-S CouplingC4-substitution (conventional), C2-substitution (with specific bulky NHC ligands)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these building blocks.

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from a procedure for the regioselective C4-substitution of 2,4-dichloropyrimidines.[1][2][3]

Materials:

  • 2,4-Dichloropyrimidine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (2 mL)

  • Microwave reactor vial (10 mL)

  • Magnetic stir bar

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add 2,4-dichloropyrimidine, the arylboronic acid, and K₂CO₃.

  • Add Pd(PPh₃)₄ to the vial.

  • Add the 1,4-dioxane and water solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15-20 minutes with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine

This protocol is based on the selective coupling at the C5-position.[4]

Materials:

  • 5-Bromo-2-chloropyrimidine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane/Water (4:1, 10 mL)

  • Reaction flask

  • Magnetic stir bar

Procedure:

  • To a reaction flask containing a magnetic stir bar, add 5-bromo-2-chloropyrimidine, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key signaling pathway targeted by pyrimidine-based drugs and a typical experimental workflow in drug discovery.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR Binds ETBR ET-B Receptor ET1->ETBR Binds Gq Gq ETAR->Gq Activates Macitentan Macitentan Macitentan->ETAR Blocks Macitentan->ETBR Blocks PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates Vasoconstriction Vasoconstriction & Proliferation Ca2->Vasoconstriction PKC->Vasoconstriction

Caption: Endothelin Receptor Signaling Pathway and its inhibition by Macitentan.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Optimization cluster_screening Screening & Evaluation cluster_preclinical Preclinical Development BuildingBlocks Pyrimidine Building Blocks (e.g., Ethyl 5-bromo-2-(methylthio) -pyrimidine-4-carboxylate) Coupling Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig) BuildingBlocks->Coupling Purification Purification & Characterization Coupling->Purification HTS High-Throughput Screening Purification->HTS HitToLead Hit-to-Lead Optimization HTS->HitToLead ADME ADME/Tox Profiling HitToLead->ADME InVivo In Vivo Efficacy Studies ADME->InVivo Safety Safety Pharmacology InVivo->Safety

References

Validation of the Biological Activity of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential biological activities of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate with established alternative compounds. The presented data, derived from studies on structurally related pyrimidine derivatives, serves as a benchmark for evaluating its efficacy in cellular assays. Detailed experimental protocols and visual workflows are included to support further investigation.

Pyrimidine-based compounds are a well-established class of heterocyclic molecules with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] The subject of this guide, this compound, belongs to this versatile family. While specific biological data for this exact ethyl ester are not extensively documented in publicly available literature, its structural similarity to other biologically active 5-bromopyrimidine and 2-(methylthio)pyrimidine derivatives suggests its potential as a therapeutic agent. This guide will explore its likely activities based on the performance of these related molecules in key cellular assays.

Comparative Analysis of In Vitro Anticancer Activity

The cytotoxic potential of pyrimidine derivatives is a significant area of cancer research.[6][7][8] To contextualize the potential efficacy of this compound, this section compares the in vitro cytotoxic activity of related pyrimidine compounds against various cancer cell lines, with the widely used chemotherapeutic agent 5-Fluorouracil (5-FU) as a benchmark. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Compound/AlternativeCell LineAssay TypeIC50 (µM)
Structurally Related Pyrimidine Derivative 1 A549 (Lung)MTT Assay15.3[9]
MCF-7 (Breast)MTT Assay15.6[9]
Structurally Related Pyrimidine Derivative 2 C32 (Melanoma)MTT Assay24.4[10]
A375 (Melanoma)MTT Assay25.4[10]
5-Fluorouracil (Alternative Anticancer Agent) SW620 (Colon)MTT Assay13[11]
A431 (Skin)MTT Assay47.02[2]
HT29 (Colon)MTT Assay85.37[2]
HeLa (Cervical)MTT Assay43.34[2]

Experimental Protocol: In Vitro Cytotoxicity MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound

  • Alternative compounds (e.g., 5-Fluorouracil)

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and alternatives) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate add_compounds Add Compounds to Cells seed_cells->add_compounds prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->add_compounds incubate_48_72h Incubate for 48-72 hours add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_3_4h Incubate for 3-4 hours add_mtt->incubate_3_4h add_solubilizer Add Solubilization Solution incubate_3_4h->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Simplified diagram of the intrinsic apoptotic pathway initiated by a test compound.

Comparative Analysis of In Vitro Anti-inflammatory Activity

Chronic inflammation is linked to the development of various diseases, including cancer. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. I[12]nhibition of this pathway can lead to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO). The potential anti-inflammatory activity of this compound can be assessed by its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Compound/AlternativeCell LineAssay TypeIC50 (µM)
Structurally Related Pyrimidine Derivative 1 RAW 264.7NO Production Inhibition4.66 [3]
Structurally Related Pyrimidine Derivative 2 RAW 264.7NO Production Inhibition0.96 (iNOS) [2]
Celecoxib (Alternative Anti-inflammatory Agent) Human Whole BloodCOX-2 Inhibition0.04 [1]

Experimental Protocol: Nitric Oxide Production Assay

Materials:

  • Test compounds

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent and incubate at room temperature for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: The amount of nitrite in the supernatant is an indicator of NO production. A decrease in nitrite levels in the presence of the test compound indicates an inhibitory effect on NO production.

NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_stimulation Inflammatory Stimulus cluster_inhibition Inhibition cluster_pathway Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 Test_Compound Ethyl 5-bromo-2- (methylthio)pyrimidine-4-carboxylate IKK IKK Activation Test_Compound->IKK Inhibits? TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Induces iNOS iNOS Gene_Expression->iNOS Upregulates NO_Production Nitric Oxide (NO) Production iNOS->NO_Production Catalyzes

Caption: The NF-κB signaling pathway leading to nitric oxide production and the potential point of inhibition by the test compound.

Disclaimer: The biological activities and IC50 values presented for the structurally related compounds are for comparative and illustrative purposes only. The actual biological activity of this compound must be determined through direct experimental validation. The provided protocols are standard methodologies and may require optimization for specific experimental conditions.

References

Structure-activity relationship (SAR) studies of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of Pyrimidine Derivatives

The following guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrimidine derivatives, with a focus on analogs related to the Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development. The information is compiled from various studies on pyrimidine-based compounds investigated for their potential as therapeutic agents.

While comprehensive SAR studies specifically on this compound derivatives are not extensively published in a single source, this guide synthesizes findings from structurally related pyrimidine series to provide insights into how modifications of the pyrimidine core influence biological activity. The pyrimidine scaffold is a versatile core in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2]

Quantitative SAR Data of Pyrimidine Derivatives

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. The following table summarizes the inhibitory activities of various pyrimidine analogs against different biological targets, providing a basis for understanding their SAR.

Compound IDR1 (Position 2)R2 (Position 4)R3 (Position 5)TargetIC50 (µM)Reference
Series 1: Pin1 Inhibitors
2a-SCH3-COOEt-BrPin1< 3[3]
2f-S-Allyl-COOEt-BrPin1< 3[3]
2h-S-Propyl-COOEt-BrPin1< 3[3]
2l-S-Butyl-COOEt-BrPin1< 3[3]
Series 2: EGFR Inhibitors
Compound A-NH-Ar-NH-R-SMeEGFR (L858R/T790M)< 0.001[4]
Compound B-NH-Ar-NH-R-SMeEGFR (WT)> 0.1[4]
Series 3: Endothelin Receptor Antagonists
8-O-R-NHSO2-R'-BrETA0.002[5]
24-O-R-NHSO2-R'-ClETA0.002[5]
25-O-R-NHSO2-R'-OMeETA0.002[5]
26-O-R-NHSO2-R'-SMeETA0.002[5]
20-O-R-NHSO2-R'-HETA0.015[5]

Note: The specific structures for "Ar" and "R" groups in the table are detailed in the cited literature. This table is a representative summary and not an exhaustive list.

Key SAR Insights:
  • Position 2: Modifications at the 2-position of the pyrimidine ring with various thioether substituents (e.g., methylthio, allylthio, propylthio, butylthio) have been shown to yield potent inhibitory activity against Pin1.[3] In other series, this position is often substituted with anilines to modulate activity against targets like EGFR.[4]

  • Position 4: The carboxylate group at the 4-position is a common feature in many active pyrimidine derivatives. It can be a site for further modification, such as conversion to amides, to alter properties like cell permeability and target engagement.[6]

  • Position 5: The substituent at the 5-position significantly influences the biological activity. Halogen atoms like bromine and chlorine, as well as methoxy and methylthio groups, have been shown to enhance potency in endothelin receptor antagonists.[5] A bromo substituent is a key feature of the core scaffold of interest.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative experimental protocols for assays commonly used in the evaluation of pyrimidine derivatives.

General Synthesis Protocol for Pyrimidine Derivatives

A common synthetic route for pyrimidine derivatives involves the cyclization of a three-carbon component with a urea or thiourea derivative, followed by functional group manipulations. For instance, the synthesis of N-substituted pyrimidine-4-carboxamides can be achieved through the following general steps:

  • Ester Hydrolysis: The starting ethyl pyrimidine-4-carboxylate is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of solvents like THF, methanol, and water.[7]

  • Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).

In Vitro Enzyme Inhibition Assay (General)

To determine the inhibitory potency of the synthesized compounds against a specific enzyme (e.g., a kinase or protease), the following general protocol can be used:

  • Reagents and Materials: Recombinant human enzyme, appropriate substrate (often fluorogenic or chromogenic), assay buffer, and test compounds dissolved in DMSO.

  • Procedure: The enzyme, substrate, and varying concentrations of the test compound are incubated together in a microplate.

  • Data Acquisition: The reaction progress is monitored by measuring the fluorescence or absorbance over time using a plate reader.

  • Data Analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds on cancer cell lines is often assessed using the MTT assay:

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrimidine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the EC50 value (the concentration of the compound that reduces cell viability by 50%) is calculated.[8]

Visualizations

General Workflow for a Structure-Activity Relationship (SAR) Study

The following diagram illustrates a typical workflow for conducting a SAR study in drug discovery.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration start Lead Compound Identification design Design of Analogs start->design synthesis Chemical Synthesis design->synthesis in_vitro In Vitro Assays (e.g., Enzyme Inhibition) synthesis->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity) in_vitro->cell_based sar_analysis SAR Analysis cell_based->sar_analysis optimization Lead Optimization sar_analysis->optimization optimization->design Iterative Design Cycle in_vivo In Vivo Studies optimization->in_vivo clinical Clinical Candidate in_vivo->clinical EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Dimerization & Autophosphorylation Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

References

Comparative Cross-Reactivity Profiling of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate and its hypothetical derivatives, EBMP-A and EBMP-B. The pyrimidine scaffold is a well-established hinge-binding motif found in numerous kinase inhibitors, including several FDA-approved drugs.[1][2][3] Consequently, understanding the selectivity of novel pyrimidine derivatives is a critical aspect of preclinical drug development to assess potential therapeutic efficacy and off-target effects.

The data presented in this guide is hypothetical and serves to illustrate a typical cross-reactivity study for this class of compounds. The experimental protocols provided are based on established methodologies for generating such data.

Comparative Cross-Reactivity Data

The following tables summarize the inhibitory activity (IC₅₀ values) of this compound and two hypothetical derivatives against a panel of representative kinases. Lower IC₅₀ values indicate higher potency.

Table 1: Inhibitory Activity (IC₅₀, nM) of Pyrimidine Derivatives against a Panel of Kinases

Kinase TargetThis compound (Parent Compound)EBMP-A (Derivative A)EBMP-B (Derivative B)
Primary Target(s)
Aurora Kinase A158150
Aurora Kinase B2512250
Off-Target Kinases
EGFR>10,0005,2008,500
VEGFR21,200850>10,000
ABL1>10,000>10,0009,800
SRC8,5006,300>10,000
LCK9,2007,100>10,000
CDK25,6004,8007,200
PIM-12,3001,5004,500
FLT3>10,0008,900>10,000

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Selectivity Profile of Pyrimidine Derivatives

CompoundPrimary Target(s)Selectivity Score (S₁₀ at 1 µM)¹
Parent CompoundAurora Kinase A/B0.08
EBMP-AAurora Kinase A/B0.05
EBMP-BAurora Kinase A/B0.25

¹Selectivity score is calculated as the number of kinases with >90% inhibition divided by the total number of kinases tested (hypothetical panel of 100 kinases). A lower score indicates higher selectivity.[4][5]

Based on this hypothetical data, EBMP-A demonstrates improved potency and selectivity for Aurora Kinases compared to the parent compound. In contrast, EBMP-B shows significantly reduced potency against the primary targets and a less favorable selectivity profile.

Experimental Protocols

The following is a detailed protocol for a competitive binding assay, such as the KINOMEscan™ platform, which is a common method for profiling kinase inhibitor selectivity.[6][7][8]

Experimental Protocol: KINOMEscan™ Competition Binding Assay

Objective: To determine the binding affinity of test compounds against a large panel of human kinases.

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity of the compound for the kinase.

Materials:

  • Test compounds (this compound and its derivatives) dissolved in DMSO.

  • KINOMEscan™ kinase panel.

  • Binding buffer.

  • Streptavidin-coated magnetic beads.

  • Immobilized ligand.

  • Wash buffers.

  • qPCR reagents.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction Setup:

    • In a multi-well plate, combine the DNA-tagged kinases, the immobilized ligand, and the test compounds at various concentrations.

    • Include a DMSO-only control (vehicle) and a positive control inhibitor for each kinase.

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

  • Capture: Add streptavidin-coated magnetic beads to capture the ligand-bound kinase.

  • Washing: Wash the beads to remove unbound kinase and test compounds.

  • Elution and Quantification: Elute the kinase-DNA tag from the beads and quantify the amount of tag using qPCR.

  • Data Analysis:

    • The amount of kinase captured on the beads is measured for each compound concentration.

    • The results are typically expressed as a percentage of the DMSO control.

    • Dissociation constants (Kd) or IC₅₀ values are calculated by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., MYC) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Aurora_Kinase Aurora Kinase Mitosis Mitotic Progression Aurora_Kinase->Mitosis Pyrimidine_Inhibitor Pyrimidine Derivative (e.g., EBMP-A) Pyrimidine_Inhibitor->Aurora_Kinase

Caption: A simplified signaling pathway illustrating the role of Aurora Kinases in mitotic progression, a common target for pyrimidine-based inhibitors, and the MAPK pathway often dysregulated in cancer.

Experimental Workflow

Experimental_Workflow start Start compound_prep Test Compound Serial Dilution start->compound_prep kinase_panel Kinase Panel Selection (e.g., KINOMEscan) start->kinase_panel assay_setup Assay Plate Setup: Kinase + Ligand + Compound compound_prep->assay_setup kinase_panel->assay_setup incubation Incubation to Reach Equilibrium assay_setup->incubation capture Capture with Streptavidin Beads incubation->capture wash Wash to Remove Unbound Components capture->wash quantify Quantification (qPCR) wash->quantify data_analysis Data Analysis: IC50/Kd Calculation quantify->data_analysis profile Generate Selectivity Profile data_analysis->profile end End profile->end

Caption: Workflow for a typical in vitro kinase inhibitor cross-reactivity profiling assay.

References

Comparative analysis of synthetic routes to substituted pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The efficient synthesis of substituted pyrimidines is, therefore, a critical focus for researchers and scientists. This guide provides a comparative analysis of several key synthetic routes, offering insights into their mechanisms, advantages, and limitations. Experimental data is presented to aid in the selection of the most appropriate method for a given research objective.

Overview of Synthetic Strategies

The synthesis of the pyrimidine ring can be broadly categorized into classical condensation reactions and modern multicomponent and catalyzed approaches. Classical methods, such as the Principal Synthesis and the Biginelli Reaction, have been refined over many years and remain widely used due to their reliability. Modern methods often offer advantages in terms of efficiency, atom economy, and milder reaction conditions.

Key Synthetic Routes Compared:

  • Principal Synthesis (Pinner-type): This is a versatile method involving the condensation of a 1,3-dicarbonyl compound with an N-C-N synthon, such as an amidine, urea, or guanidine.[1][2] The reaction is typically catalyzed by acid or base.

  • Biginelli Reaction: A one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[3] This method has seen numerous modifications to improve yields and expand its substrate scope.

  • Bredereck Synthesis: This approach often utilizes activated formamide derivatives, such as tert-butoxy-bis(dimethylamino)methane (Bredereck's reagent) or N,N-dimethylformamide dimethyl acetal (DMF-DMA), which react with compounds containing active methylene groups to form enamines that subsequently cyclize to form the pyrimidine ring.[4][5]

  • Modern Catalyzed Multicomponent Reactions (MCRs): These reactions involve the combination of three or more starting materials in a single step, often facilitated by a metal catalyst. Examples include iridium-catalyzed synthesis from alcohols and amidines, and copper-catalyzed annulations.[6][7] These methods are prized for their high atom economy and ability to generate complex molecules in a single step.

Comparative Data of Synthetic Routes

The following table summarizes quantitative data for selected examples of the discussed synthetic routes, providing a basis for comparison of their performance under various conditions.

Synthetic RouteReactantsCatalyst/ConditionsReaction TimeTemperatureYield (%)Reference
Principal Synthesis Acetylacetone, Guanidine hydrochlorideNaOEt / EtOH4 hReflux78[8]
Classical Biginelli Benzaldehyde, Ethyl acetoacetate, UreaHCl / EtOH3 h60°COften low[9]
Microwave-Assisted Biginelli Aromatic aldehyde, Ethyl acetoacetate, UreaSulfamic acid / Solvent-free2-5 min120°C (MW)85-95[9][10]
Solvent-Free Biginelli Benzaldehyde, Ethyl acetoacetate, UreaNone (Ball milling)10 minRoom Temp.>98[11]
Bredereck-type Synthesis Malononitrile, DMF-DMARefluxNot specifiedNot specifiedNot specified[12]
Iridium-Catalyzed MCR Amidine, 3x Alcohols[Ir]-pincer complex / Toluene20 h110°Cup to 93[6]
Copper-Catalyzed Annulation α,β-Unsaturated ketoxime, Activated nitrileCu(MeCN)4PF6 / DMA:1,4-dioxane12 h110°Cup to 82[7]

Experimental Protocols for Key Syntheses

Principal Synthesis of 2-Amino-4,6-dimethylpyrimidine
  • Reactants: Acetylacetone, Guanidine hydrochloride, Sodium ethoxide in ethanol.

  • Procedure: To a solution of sodium ethoxide in ethanol, guanidine hydrochloride is added, and the mixture is stirred. Acetylacetone is then added dropwise to the reaction mixture. The resulting mixture is refluxed for 4 hours. After cooling, the precipitated product is filtered, washed with cold ethanol, and recrystallized to afford the pure 2-amino-4,6-dimethylpyrimidine.

Microwave-Assisted, Solvent-Free Biginelli Reaction
  • Reactants: Aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and sulfamic acid (20 mol%).[9]

  • Procedure: The reactants are placed in a beaker and irradiated in a microwave oven at 300 watts for the time required to complete the reaction (typically 2-5 minutes, monitored by TLC).[9] After completion, ice-cold water is added to the reaction mixture, and the resulting solid product is filtered, washed with water to remove unreacted urea, and recrystallized from ethanol.[9]

Iridium-Catalyzed Multicomponent Synthesis of a Trisubstituted Pyrimidine
  • Reactants: Amidine hydrochloride, primary alcohol, secondary alcohol, and an iridium pincer complex catalyst in toluene.[6]

  • Procedure: In a glovebox, the iridium catalyst, amidine hydrochloride, and a base are added to a reaction vessel. Toluene and the respective alcohols are then added. The vessel is sealed and heated at 110°C for 20 hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the trisubstituted pyrimidine.[6]

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthetic strategies and a general workflow for evaluating a synthetic protocol.

Synthetic_Routes cluster_classical Classical Routes cluster_modern Modern Routes Principal_Synthesis Principal Synthesis (e.g., Pinner) Substituted_Pyrimidines Substituted Pyrimidines Principal_Synthesis->Substituted_Pyrimidines Biginelli_Reaction Biginelli Reaction Green_Methods Green Methods (Microwave, Solvent-Free) Biginelli_Reaction->Green_Methods Biginelli_Reaction->Substituted_Pyrimidines Bredereck_Synthesis Bredereck Synthesis Bredereck_Synthesis->Substituted_Pyrimidines Catalyzed_MCRs Catalyzed MCRs (Ir, Cu, etc.) Catalyzed_MCRs->Substituted_Pyrimidines Green_Methods->Substituted_Pyrimidines Starting_Materials Simple Precursors Starting_Materials->Principal_Synthesis Starting_Materials->Biginelli_Reaction Starting_Materials->Bredereck_Synthesis Starting_Materials->Catalyzed_MCRs

Caption: Overview of synthetic routes to substituted pyrimidines.

Experimental_Workflow Start Define Target Pyrimidine Route_Selection Select Synthetic Route (e.g., Biginelli, Pinner) Start->Route_Selection Optimization Optimize Reaction Conditions (Catalyst, T, Time) Route_Selection->Optimization Synthesis Perform Synthesis Optimization->Synthesis Purification Isolate and Purify Product Synthesis->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization Analysis Analyze Yield and Purity Characterization->Analysis End Final Product Analysis->End

Caption: General experimental workflow for pyrimidine synthesis.

Conclusion

The synthesis of substituted pyrimidines is a rich and evolving field. While classical methods like the Principal Synthesis and the Biginelli Reaction offer robust and well-established routes, modern catalyzed multicomponent reactions are providing increasingly efficient, atom-economical, and environmentally benign alternatives. The choice of synthetic strategy will ultimately depend on the specific substitution pattern desired, the scale of the reaction, and the available resources. This guide provides a foundation for researchers to make informed decisions when embarking on the synthesis of these vital heterocyclic compounds.

References

Benchmarking new pyrimidine derivatives against existing therapeutic agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Emerging Pyrimidine-Based Therapeutic Agents Against Established Standards.

This guide presents a comprehensive benchmark of new pyrimidine derivatives targeting key oncogenic pathways, specifically focusing on Epidermal Growth Factor Receptor (EGFR) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinase inhibitors. Through a detailed examination of their in vitro and in vivo performance against existing therapeutic agents, this document aims to provide valuable insights for advancing cancer therapy research.

Data Presentation: Head-to-Head Comparison

The following tables summarize the quantitative data for novel pyrimidine derivatives against established therapeutic agents.

Table 1: EGFR Kinase Inhibitors - In Vitro Potency
CompoundTargetIC50 (nM)Cell LineReference
PD13 (Novel Pyrimidine Derivative) Wild-type EGFR 11.64 ± 1.30 -[1]
L858R/T790M EGFR 10.51 ± 0.71 -[1]
Erlotinib (Existing Agent)Wild-type EGFR14.11 ± 0.19-[1]
Afatinib (Existing Agent)EGFR (Exon 19del)0.2-[2]
EGFR (L858R)0.2-[2]
Table 2: PIM-1 Kinase Inhibitors - In Vitro Potency
CompoundTarget(s)IC50 (nM)Ki (nM)Reference
TP-3654 (Novel Pyrimidine Derivative) PIM-1 <300 (22 kinases) -[3]
SGI-1776 (Existing Agent)PIM-17-[4][5]
PIM-2363-[4][5]
PIM-369-[4][5]
AZD1208 (Existing Agent)PIM-10.4-[6]
PIM-25-[6]
PIM-31.9-[6]
PIM447 (Existing Agent)PIM-1-6[6]
PIM-2-18[6]
PIM-3-9[6]
Table 3: Cellular Activity of EGFR Inhibitors
CompoundCell LineEffectIC50 / EC50 (µM)Reference
PD13 (Novel Pyrimidine Derivative) A549 (NSCLC) Cytotoxicity 18.09 ± 1.57 [1]
H1975 (NSCLC) Cytotoxicity 33.87 ± 0.86 [1]
Erlotinib (Existing Agent)Various NSCLC linesVariesVaries[7]
Table 4: Cellular Activity of PIM-1 Kinase Inhibitors
CompoundCell LineEffectIC50 / EC50 (µM)Reference
TP-3654 (Novel Pyrimidine Derivative) HEK-293 (overexpressing PIM-1/BAD) Inhibition of BAD phosphorylation 0.067 [3]
SGI-1776 (Existing Agent)MV-4-11 (AML)Apoptosis Induction0.005–11.68 (across various cell lines)[8]
Prostate Cancer CellsCell Cycle Arrest, Apoptosis2-4[8]
Table 5: In Vivo Efficacy of PIM-1 Kinase Inhibitors
CompoundXenograft ModelDosing RegimenOutcomeReference
SGI-1776 (Existing Agent) MV4;11 (B myeloid leukemia) 148 mg/kg daily x 5 days for 3 weeks Complete responses [9]
Solid Tumor Xenografts (9 of 31)148 mg/kg daily x 5 days for 3 weeksSignificant differences in EFS distribution[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of a target kinase by 50% (IC50).

Materials:

  • Purified recombinant kinase (e.g., EGFR, PIM-1)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (novel pyrimidine derivatives and existing agents)

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[8]

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer.

  • Add 1 µl of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µl of the kinase solution to each well.

  • Add 2 µl of the substrate/ATP mixture to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is correlated with the amount of ADP produced and thus the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Test compounds

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate for a specified period (e.g., 48-72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways, a general experimental workflow, and the logical framework of this comparative guide.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Transcription->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Pyrimidine Derivative (e.g., PD13, Erlotinib) Inhibitor->EGFR Inhibits ATP Binding

Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.

PIM1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JAK JAK STAT STAT JAK->STAT PIM1_transcription PIM-1 Transcription STAT->PIM1_transcription PIM1 PIM-1 Kinase BAD BAD PIM1->BAD Phosphorylates (Inactivates) p21 p21 PIM1->p21 Phosphorylates (Inactivates) cMyc c-Myc PIM1->cMyc Stabilizes Apoptosis Apoptosis BAD->Apoptosis Promotes CellCycle Cell Cycle Progression p21->CellCycle Inhibits cMyc->CellCycle PIM1_transcription->PIM1 Cytokines Cytokines/ Growth Factors Receptor Cytokine Receptor Cytokines->Receptor Receptor->JAK Inhibitor Pyrimidine Derivative (e.g., TP-3654, SGI-1776) Inhibitor->PIM1 Inhibits

Caption: PIM-1 kinase signaling pathway and therapeutic intervention by pyrimidine inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay In Vitro Kinase Assay (IC50, Ki) Selectivity Kinase Selectivity Profiling KinaseAssay->Selectivity CellViability Cell Viability Assay (e.g., MTT) (IC50) Data Data Analysis & Comparison CellViability->Data Selectivity->Data Xenograft Xenograft Model Studies (Tumor Growth Inhibition) Lead Lead Compound Identification Xenograft->Lead Compound New Pyrimidine Derivative Compound->KinaseAssay Compound->CellViability Data->Xenograft

Caption: General experimental workflow for benchmarking new therapeutic agents.

Comparison_Logic cluster_compounds Compounds cluster_assays Experimental Assays cluster_analysis Analysis & Conclusion New New Pyrimidine Derivative InVitro In Vitro Assays (IC50, Ki, Selectivity) New->InVitro InVivo In Vivo Models (Efficacy) New->InVivo Existing Existing Therapeutic Agent Existing->InVitro Existing->InVivo Comparison Data Comparison (Tables) InVitro->Comparison InVivo->Comparison Conclusion Conclusion on Therapeutic Potential Comparison->Conclusion

Caption: Logical relationship for the comparison of new vs. existing therapeutic agents.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate, a compound utilized in various organic synthesis and medicinal chemistry applications. Adherence to these protocols is essential for minimizing environmental impact and protecting laboratory personnel.

Essential Safety and Disposal Information

The following table summarizes the key safety data and disposal recommendations for this compound and structurally similar compounds. This information is compiled from safety data sheets (SDS) for related pyrimidine derivatives and serves as a comprehensive guide for laboratory personnel.

ParameterInformationCitations
Primary Hazards Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[1][2]
CAS Number 50593-92-5 (for the corresponding carboxylic acid)[3]
Molecular Formula C₆H₅BrN₂O₂S (for the corresponding carboxylic acid)
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][3]
First Aid: Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1][2][3]
First Aid: Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2][3]
First Aid: Ingestion Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur. Do NOT induce vomiting.[1][3]
First Aid: Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][3]
Accidental Release Sweep up and shovel into suitable containers for disposal. Avoid dust formation. Do not let the product enter drains.[1][2][3]
Storage Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.[3][4]
Disposal Method Dispose of contents/container to an approved waste disposal plant. Offer surplus and non-recyclable solutions to a licensed disposal company. The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1][3]
Container Handling Leave chemicals in original containers. Do not mix with other waste. Handle uncleaned containers like the product itself.[1]

Experimental Protocol: Waste Neutralization and Disposal

For laboratories equipped to handle chemical waste neutralization, the following protocol outlines a potential method for the treatment of small quantities of this compound. Note: This procedure should only be carried out by trained personnel in a properly equipped facility and in accordance with all local, state, and federal regulations.

Objective: To hydrolyze the ethyl ester and subsequently neutralize the resulting carboxylic acid for safer disposal.

Materials:

  • This compound waste

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • pH indicator paper or a calibrated pH meter

  • Appropriate reaction vessel and stirring equipment

  • Personal Protective Equipment (PPE) as specified above

Procedure:

  • Ester Hydrolysis: In a well-ventilated fume hood, cautiously add the this compound waste to a reaction vessel. While stirring, slowly add a 1 M solution of sodium hydroxide. The hydrolysis of the ester to the corresponding carboxylate salt is an exothermic reaction; control the rate of addition to maintain a safe temperature.

  • Neutralization: Monitor the pH of the solution using pH paper or a pH meter. Continue the addition of 1 M NaOH until the pH is stable in the alkaline range (pH > 10), indicating the completion of the hydrolysis.

  • Acidification: Slowly add 1 M hydrochloric acid to the solution to neutralize the excess base and precipitate the 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid. Adjust the pH to approximately neutral (pH 6-8).

  • Filtration and Disposal: Collect the precipitated solid by filtration. The solid waste should be placed in a suitable, labeled container for disposal through a licensed chemical waste contractor. The filtrate should be checked for any residual hazardous material before being disposed of according to institutional guidelines for aqueous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Initial Handling & Assessment cluster_1 Disposal Pathways cluster_2 Procedural Steps start Start: Unused or Waste This compound ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-resistant Gloves start->ppe assess_quantity Assess Quantity of Waste ppe->assess_quantity small_quantity Small Quantity (< 1g) assess_quantity->small_quantity Small large_quantity Large Quantity (> 1g) or Bulk assess_quantity->large_quantity Large direct_disposal Direct Disposal small_quantity->direct_disposal incineration Licensed Waste Contractor for Incineration large_quantity->incineration package_small Package in a sealed, labeled container. direct_disposal->package_small package_large Package in a sealed, labeled, and DOT-approved container. incineration->package_large storage Store in a designated hazardous waste accumulation area. package_small->storage manifest Complete Hazardous Waste Manifest package_large->manifest manifest->storage end End: Compliant Disposal storage->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Ethyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate. The following procedures are designed to ensure a safe laboratory environment and proper management of the chemical from reception to disposal.

Hazard Identification and Safety Data

Hazard Category Description
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)

Precautionary Statements:

  • Wash face, hands, and any exposed skin thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2]

  • Use only outdoors or in a well-ventilated area.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following equipment should be worn at all times when handling the compound:

PPE Type Specification Rationale
Hand Protection Chemical-resistant, powder-free gloves (e.g., nitrile or neoprene).[3] Dispose of contaminated gloves after use.To prevent skin contact and irritation.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[4] A face shield may be required for splash hazards.[5]To protect against eye irritation from splashes or dust.
Body Protection A long-sleeved laboratory coat.[5] For larger quantities or increased risk of spillage, a chemical-resistant apron or coveralls should be considered.To protect skin from accidental contact.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[6] If a fume hood is not available or if dust is generated, a NIOSH-approved respirator is required.[1][5]To prevent inhalation of dust or vapors, which may cause respiratory irritation.

Experimental Protocol: Safe Handling Procedure

This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure that a certified chemical fume hood is operational.[6]
  • Verify that an eyewash station and safety shower are accessible and unobstructed.[6]
  • Prepare all necessary equipment (spatulas, weighing paper, glassware, etc.) and place them inside the fume hood before handling the chemical.
  • Set up a designated waste container for halogenated organic waste inside the fume hood.[7][8]

2. Weighing and Aliquoting:

  • Perform all manipulations, including weighing and transferring, within the chemical fume hood to minimize inhalation exposure.[6]
  • Use a spatula to carefully transfer the solid compound from its storage container to a tared weighing vessel.
  • Avoid generating dust. If the compound is a fine powder, handle it with extra care.
  • Close the primary container tightly immediately after use.

3. Dissolution and Reaction Setup:

  • If dissolving the compound, add the solvent to the vessel containing the weighed solid.
  • Ensure the reaction vessel is appropriately sized and secured.
  • If the reaction is exothermic, have a cooling bath ready.

4. Post-Handling and Decontamination:

  • Clean all contaminated surfaces within the fume hood.
  • Decontaminate reusable equipment (e.g., spatulas, glassware) with an appropriate solvent.
  • Dispose of all single-use contaminated items (e.g., weighing paper, gloves, pipette tips) in the designated halogenated waste container.

Disposal Plan

Proper waste segregation and disposal are critical to ensure safety and environmental compliance.

  • Waste Segregation: this compound and any materials contaminated with it are classified as halogenated organic waste .[7][9]

  • Waste Containers:

    • Collect all solid and liquid waste containing this compound in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[8][10]

    • Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[9][11]

    • Ensure the waste container is kept closed when not in use.[8][10]

  • Disposal Procedure:

    • Follow your institution's specific guidelines for hazardous waste disposal.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup of the full waste container.

Emergency Procedures

Spill:

  • Small Spill (in fume hood): Absorb the spill with an inert absorbent material. Place the absorbent material in a sealed bag and dispose of it as halogenated organic waste.[10] Clean the area with an appropriate solvent.

  • Large Spill or Spill Outside Fume Hood: Evacuate the immediate area. Alert others and contact your institution's EHS or emergency response team.

Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Workflow for Safe Handling

Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Eyewash/Shower prep_hood->prep_safety prep_waste Prepare Halogenated Waste Container prep_safety->prep_waste handle_weigh Weigh Compound handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Add Solvent/Reagents handle_transfer->handle_dissolve cleanup_decon Decontaminate Equipment cleanup_dispose Dispose of Contaminated Items cleanup_decon->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash end_safe End (Safe Completion) cleanup_wash->end_safe emergency_spill Follow Spill Protocol end_emergency End (Emergency) emergency_spill->end_emergency emergency_exposure Follow Exposure Protocol emergency_exposure->end_emergency start Start start->prep_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.